2,2,2-Trifluoroethoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H2,13,14) |
InChI Key |
DOFAIOAQLWCBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoroethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The introduction of fluorine-containing moieties into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 2,2,2-trifluoroethoxy group, in particular, is of significant interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of adjacent functional groups. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 2,2,2-Trifluoroethoxybenzamide, a model compound for exploring the impact of this unique substituent. Furthermore, we present a detailed exposition of the analytical techniques and expected outcomes for the thorough characterization of this novel benzamide derivative. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorination in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in the optimization of lead compounds. The unique electronic properties of the fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity for its biological target. The 2,2,2-trifluoroethoxy group offers a compelling combination of features. The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly extend the in-vivo half-life of a drug. Moreover, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.
This guide delineates a logical and efficient two-step synthetic sequence to 2,2,2-Trifluoroethoxybenzamide, commencing with the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the conversion of this benzoic acid derivative to the final benzamide is detailed. A rigorous characterization of the final product is then described, employing a suite of modern analytical techniques to confirm its identity and purity.
Synthetic Strategy and Protocols
The synthesis of 2,2,2-Trifluoroethoxybenzamide is approached via a two-step process. The first step involves the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)benzoic acid, followed by its conversion to 2-(2,2,2-trifluoroethoxy)benzoyl chloride and subsequent amidation.
Caption: Overall synthetic workflow for 2,2,2-Trifluoroethoxybenzamide.
Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid
The initial step involves a nucleophilic aromatic substitution reaction to introduce the 2,2,2-trifluoroethoxy group onto the aromatic ring, followed by saponification of the resulting ester.
2.1.1. Protocol: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate
This protocol is adapted from a literature procedure for a similar transformation.[1]
-
Materials:
-
Ethyl 2-fluorobenzoate
-
2,2,2-Trifluoroethanol
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add potassium tert-butoxide (1.0 eq).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-fluorobenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
-
2.1.2. Protocol: Saponification to 2-(2,2,2-trifluoroethoxy)benzoic acid
This protocol is based on a standard saponification procedure.[1]
-
Materials:
-
Ethyl 2-(2,2,2-trifluoroethoxy)benzoate
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
To a stirred solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in 1,4-dioxane, add a solution of sodium hydroxide (1.5 eq) in deionized water.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 2-(2,2,2-trifluoroethoxy)benzoic acid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Step 2: Synthesis of 2,2,2-Trifluoroethoxybenzamide
This step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
2.2.1. Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoyl chloride
This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[1][2][3][4]
-
Materials:
-
2-(2,2,2-trifluoroethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) and toluene.
-
Add thionyl chloride (2.0-3.0 eq) to the mixture. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture under reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 2-(2,2,2-trifluoroethoxy)benzoyl chloride is typically used in the next step without further purification.
-
2.2.2. Protocol: Amidation to 2,2,2-Trifluoroethoxybenzamide
This protocol describes the reaction of the acyl chloride with concentrated ammonia.[5][6][7][8]
-
Materials:
-
2-(2,2,2-trifluoroethoxy)benzoyl chloride
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
-
Procedure:
-
In a flask, cool a mixture of concentrated ammonium hydroxide and deionized water to 0 °C in an ice bath.
-
Dissolve the crude 2-(2,2,2-trifluoroethoxy)benzoyl chloride in a minimal amount of an anhydrous solvent like DCM.
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. An exothermic reaction will occur.
-
After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes.
-
Filter the resulting precipitate using a Buchner funnel and wash with cold deionized water.
-
The crude product can be recrystallized from hot water or an appropriate organic solvent system to afford pure 2,2,2-Trifluoroethoxybenzamide.
-
Characterization of 2,2,2-Trifluoroethoxybenzamide
A thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following techniques are recommended.
Caption: Workflow for the characterization of 2,2,2-Trifluoroethoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
-OCH₂CF₃ protons: A quartet around δ 4.0-4.5 ppm due to coupling with the adjacent fluorine atoms.
-
-NH₂ protons: A broad singlet which may appear over a wide range (δ 5.0-8.0 ppm) and its position is concentration and solvent dependent.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Aromatic carbons: Several signals in the aromatic region (δ 120-140 ppm).
-
Carbonyl carbon (-C=O): A signal around δ 165-170 ppm.
-
-OCH₂CF₃ carbon: A quartet around δ 60-70 ppm due to coupling with the fluorine atoms.
-
-CF₃ carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant.
-
-
-
¹⁹F NMR Spectroscopy:
-
Expected Signal: A triplet around δ -75 ppm (relative to CFCl₃) due to coupling with the adjacent methylene protons.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Expected Results:
-
The molecular ion peak ([M+H]⁺) corresponding to the exact mass of 2,2,2-Trifluoroethoxybenzamide (C₉H₈F₃NO₂) should be observed.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, and further loss of carbon monoxide (CO) to yield a phenyl cation.[9][10][11][12] The presence of the trifluoroethoxy group will likely lead to characteristic fragmentation patterns involving this moiety.
-
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₉H₉F₃NO₂⁺ | 220.0580 |
| [M-NH₂]⁺ | C₉H₆F₃O₂⁺ | 203.0314 |
| [M-NH₂-CO]⁺ | C₈H₆F₃O⁺ | 175.0365 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Expected Characteristic Absorptions:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption around 1650 cm⁻¹.[13]
-
N-H bending (amide II band): An absorption around 1600 cm⁻¹.
-
C-O stretching (ether): A strong absorption in the region of 1250-1050 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1300-1100 cm⁻¹.
-
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2,2,2-Trifluoroethoxybenzamide. The presented protocols are based on established and reliable chemical transformations, offering a clear path to obtaining this valuable compound for further investigation in drug discovery and development programs. The comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity, which is paramount for any subsequent biological evaluation. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and analyze this and related fluorinated molecules, thereby accelerating the discovery of new and improved therapeutic agents.
References
-
Benzamide can be preapred by the action of concentrated ammonia upon benzoyl chloride. (2020, March 29). Doubtnut. Available at: [Link]
-
Mass Spectrometry Interpretation of Benzamide. (2026, February 3). Filo. Available at: [Link]
-
Synthesis of Benzamide from Benzoyl Chloride. (n.d.). Scribd. Available at: [Link]
-
An, M., Li, Z., Zhang, M., & Li, J. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1166–1173. Available at: [Link]
-
Adding NH4OH to benzoyl chloride results in the formation of benzamide. (2023, April 25). Brainly. Available at: [Link]
-
Benzoyl chloride is prepared from benzoic acid by: SOCl2. (2025, July 20). askIITians. Available at: [Link]
-
Synthesis of benzamide from benzyl chloride. (n.d.). SlideShare. Available at: [Link]
-
Show how you would use an acid chloride as an intermediate to synthesize N-phenylbenzamide (PhCONHPh) from benzoic acid and aniline. (2024, July 14). Pearson+. Available at: [Link]
-
Benzoyl chloride on treatment with ammonia gives. (n.d.). Allen Digital. Available at: [Link]
- Process for the preparation of benzoyl chloride. (1984). Google Patents.
-
FT–IR benzamide (1). (n.d.). ResearchGate. Available at: [Link]
-
BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Available at: [Link]
-
O'Reilly, J., & Moody, C. J. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025(2), M1989. Available at: [Link]
-
How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014, February 26). ResearchGate. Available at: [Link]
-
Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (2001). Google Patents.
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025, April 2). ResearchGate. Available at: [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023, November 10). ACS Omega. Available at: [Link]
-
da Silva, V. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533–22543. Available at: [Link]
-
Figure S41. FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Available at: [Link]
-
[(E)-2-(2,2,2-trifluoroethoxy)ethenyl]benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
1-Heptyne, 7-(2,2,2-trifluoroethoxy)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
-
Benzamide. (n.d.). NIST WebBook. Available at: [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Sources
- 1. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]
- 2. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 3. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. brainly.com [brainly.com]
- 8. allen.in [allen.in]
- 9. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
Unraveling the Mechanism of Action of 2,2,2-Trifluoroethoxybenzamide Derivatives: From Nav1.5/RyR2 Modulation to Novel Kinase Inhibition
Executive Summary
The 2,2,2-trifluoroethoxybenzamide moiety is a highly versatile pharmacophore that has profoundly shaped the landscape of cardiac electrophysiology and is now emerging as a novel scaffold in oncology. The most prominent clinical embodiment of this chemical class is Flecainide (N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), a Class Ic antiarrhythmic agent[1].
Historically, the mechanism of action for this class was attributed solely to the blockade of the cardiac voltage-gated sodium channel (Nav1.5). However, recent paradigm-shifting research has demonstrated that its efficacy—particularly in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)—is heavily reliant on the direct inhibition of the Cardiac Ryanodine Receptor (RyR2)[2]. Furthermore, cutting-edge synthetic chemistry has recently leveraged the 2,5-bis(2,2,2-trifluoroethoxy)benzamide backbone to create 1,3-thiazolidin-4-one hybrids, revealing potent dual-kinase inhibition (AURKA and VEGFR-2) for glioblastoma therapy[3].
This technical guide dissects the causal mechanisms, structure-activity relationships, and self-validating experimental protocols required to study 2,2,2-trifluoroethoxybenzamide derivatives.
The Pharmacophore: Chemical Foundation & Causality
The defining feature of this class is the substitution of the benzamide ring with two 2,2,2-trifluoroethoxy groups, typically at the 2 and 5 positions.
-
Lipophilicity & Penetration: The highly electronegative fluorine atoms increase the overall lipophilicity of the molecule without adding excessive steric bulk. This allows the drug to rapidly partition into the lipid bilayer of the sarcolemma and sarcoplasmic reticulum (SR), granting access to the inner cavity binding sites of transmembrane ion channels.
-
Target Anchoring: The benzamide nitrogen acts as a critical hydrogen bond donor. In cardiac channels, it interacts with the selectivity filter residues. In novel kinase inhibitors, this bridging –NH group forms essential hydrogen bonds with residues such as Glu 260 in the ATP-binding pockets of AURKA and VEGFR-2[4].
Primary Mechanism: Cardiac Electrophysiology
Nav1.5 Voltage-Gated Sodium Channel Blockade
As a Class Ic antiarrhythmic, the 2,2,2-trifluoroethoxybenzamide core induces a profound, use-dependent blockade of the Nav1.5 channel[5].
-
The Causality of Use-Dependence: The drug binds preferentially to the open or inactivated states of the Nav1.5 pore. During high heart rates (tachyarrhythmia), the channels spend more time in these susceptible states. Because the drug has exceptionally slow unbinding kinetics during diastole, the blockade accumulates, effectively slowing Phase 0 depolarization and reducing myocardial excitability precisely when the heart is beating too fast.
RyR2 Inhibition: The CPVT Paradigm Shift
CPVT is a lethal arrhythmia driven by gain-of-function mutations in RyR2, leading to spontaneous diastolic SR Ca2+ leaks. For years, the antiarrhythmic efficacy of flecainide in CPVT was fiercely debated: was it purely Nav1.5 blockade, or direct RyR2 modulation?
-
The Mechanistic Resolution: A landmark study by definitively proved that RyR2 inhibition is the principal mechanism in CPVT[6]. By synthesizing N-methylated flecainide analogs that retained Nav1.5 blockade but lost RyR2 affinity, researchers showed that Nav1.5 block alone failed to prevent ventricular tachycardia in CPVT mouse models[7]. The 2,2,2-trifluoroethoxybenzamide core directly reduces the open-state probability (Po) of RyR2, suppressing the arrhythmogenic Ca2+ waves[8].
Figure 1: Dual mechanism of action for 2,2,2-trifluoroethoxybenzamide in cardiac electrophysiology.
Emerging Mechanisms: Kinase Inhibition in Oncology
Beyond cardiology, the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is being aggressively vetted in molecular oncology. A 2023 study by successfully hybridized this moiety with a 1,3-thiazolidin-4-one ring to target human glioblastoma (LN229 cells)[9].
-
Dual Kinase Targeting: These derivatives act as potent inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[10].
-
Structural Causality: Molecular dynamics simulations reveal that the trifluoroethoxy groups optimize π-π aromatic stacking and hydrophobic interactions within the kinase binding pockets, yielding binding affinities up to -9.8 kcal/mol and triggering robust apoptosis in tumor models[11].
Quantitative Pharmacological Profiles
The following table summarizes the binding affinities and inhibitory concentrations across the diverse targets of the 2,2,2-trifluoroethoxybenzamide class.
| Compound Variant | Primary Target | Secondary Target | IC50 / Binding Affinity | Clinical / Experimental Application |
| Flecainide Base | Nav1.5 (Cardiac) | RyR2 (SR Ca2+ Release) | Nav1.5 IC50: ~1.5 µM | Atrial Fibrillation, CPVT |
| Flecainide Base | RyR2 (Cardiac) | Nav1.5 | RyR2 IC50: ~10-50 µM | CPVT (Direct Ca2+ wave suppression) |
| N-methyl Flecainide | Nav1.5 (Cardiac) | None (Lost RyR2 affinity) | Nav1.5 IC50: ~1.8 µM | Experimental (Negative control for RyR2) |
| Thiazolidinone Hybrid (5e) | AURKA / VEGFR-2 | N/A | Affinity: -9.8 kcal/mol | Glioblastoma (LN229 cells: IC50 6.43 µg/mL) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 2,2,2-trifluoroethoxybenzamide derivatives requires protocols designed with internal controls that isolate specific molecular targets.
Protocol 1: Patch-Clamp Validation of Nav1.5 Use-Dependent Block
Objective: To quantify the use-dependent blockade of Nav1.5 without confounding variables.
-
Cell Preparation: Utilize HEK293T cells stably expressing human Nav1.5. Causality: Using a heterologous expression system eliminates interference from other cardiac ion channels (e.g., K+ or Ca2+ channels).
-
Voltage Protocol (The Self-Validation Step): Hold the membrane potential at -120 mV to ensure all channels are in the resting state. Apply a single test pulse to -20 mV to measure the tonic block (which should be minimal).
-
High-Frequency Train: Apply a train of 300 conditioning pulses at 10 Hz. Causality: This high-frequency train forces the channels into the open/inactivated states, actively driving the 2,2,2-trifluoroethoxybenzamide molecules into the inner pore.
-
Measurement: Record the current immediately after the train. The ratio of the final peak current to the first peak current dictates the use-dependent IC50.
Protocol 2: Isolation of RyR2 Inhibition in Intact Cardiomyocytes
Objective: To prove that Ca2+ spark reduction is due to direct RyR2 block, not an indirect result of Nav1.5 blockade modulating the Na+/Ca2+ exchanger (NCX).
-
Tissue Sourcing: Isolate ventricular cardiomyocytes from Casq2-/- mice (a highly arrhythmogenic CPVT model)[6].
-
Target Isolation (Critical Step): Pre-treat the intact cardiomyocytes with Tetrodotoxin (TTX). Causality: TTX completely blocks Nav1.5. By eliminating Na+ influx, we freeze the intracellular Na+ concentration, ensuring NCX activity remains constant. Any subsequent changes in Ca2+ dynamics are now self-validated to be exclusively RyR2-dependent.
-
Drug Application: Perfuse the cells with 5 µM of the 2,2,2-trifluoroethoxybenzamide derivative.
-
Confocal Imaging: Utilize line-scan confocal microscopy with Fluo-4 AM to quantify the reduction in spontaneous diastolic Ca2+ spark frequency.
Figure 2: Self-validating experimental workflow for target isolation and electrophysiological recording.
References
-
PubChem Compound Summary for CID 3356, Flecainide. National Center for Biotechnology Information. Available at:[Link]
-
RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Kryshtal DO, Blackwell DJ, Egly CL, et al. Circulation Research. 2021;128(3):321-331. Available at:[Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Shankara SD, Isloor AM, Venugopal PP, et al. ACS Omega. 2023;8(46):43596-43609. Available at:[Link]
Sources
- 1. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flecainide [bionity.com]
- 6. ahajournals.org [ahajournals.org]
- 7. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to 2,2,2-Trifluoroethoxybenzamide: Synthesis, Properties, and Derivatives
Foreword: Unveiling the Potential of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The 2,2,2-trifluoroethoxy group, with its unique electronic properties, offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When coupled with the versatile benzamide framework, a privileged structure in numerous therapeutic agents, the resulting 2,2,2-trifluoroethoxybenzamide core presents a compelling platform for the development of novel therapeutics.
This technical guide provides a comprehensive exploration of 2,2,2-trifluoroethoxybenzamide, from the fundamental synthesis of its core isomers to the well-documented pharmacological applications of its more complex derivatives. We will delve into the causal reasoning behind synthetic strategies, the impact of isomeric substitution on potential biological activity, and the established roles of its derivatives in medicine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical scaffold.
The Strategic Importance of the 2,2,2-Trifluoroethoxy and Benzamide Moieties
The combination of the 2,2,2-trifluoroethoxy group and the benzamide core is a deliberate choice rooted in established medicinal chemistry principles. Each component contributes distinct and advantageous properties to a potential drug candidate.
The 2,2,2-Trifluoroethoxy Group: A Tool for Enhanced Drug-like Properties
The introduction of a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into a molecule can profoundly influence its biological behavior. The highly electronegative fluorine atoms impart several key characteristics:
-
Increased Lipophilicity: The trifluoroethoxy group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by enzymes such as the cytochrome P450 family.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.[1]
-
Conformational Control: The steric bulk and electronic properties of the trifluoroethoxy group can influence the overall conformation of the molecule, potentially locking it into a more active binding pose.
The Benzamide Scaffold: A Privileged Structure in Pharmacology
Benzamide and its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable diversity of biological activities.[2] This scaffold's prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. Benzamide-containing drugs have found applications as:
The inherent versatility of the benzamide core makes it an excellent starting point for the design of new therapeutic agents.
Synthesis of 2,2,2-Trifluoroethoxybenzoic Acids: The Precursors
The synthesis of 2,2,2-trifluoroethoxybenzamides begins with the preparation of the corresponding benzoic acid precursors. The position of the trifluoroethoxy group on the benzene ring (ortho, meta, or para) is critical and will dictate the final properties of the benzamide derivative.
General Synthetic Approach: Williamson Ether Synthesis
A common and effective method for synthesizing (2,2,2-trifluoroethoxy)benzoic acids is through a copper-catalyzed Williamson ether synthesis, starting from the corresponding halobenzoic acids.[1]
Caption: Two-step synthesis of 2,2,2-trifluoroethoxybenzamides.
Detailed Experimental Protocol:
Step 1: Synthesis of (2,2,2-Trifluoroethoxy)benzoyl Chloride
-
Place the (2,2,2-trifluoroethoxy)benzoic acid in a reaction vessel equipped with a reflux condenser.
-
Add thionyl chloride (SOCl₂), often in excess, and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood as it releases acidic gases (SO₂ and HCl).
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride is often used directly in the next step. [5] Step 2: Synthesis of (2,2,2-Trifluoroethoxy)benzamide
-
Prepare a solution of ammonia in a suitable solvent (e.g., water or an organic solvent).
-
Slowly add the crude (2,2,2-trifluoroethoxy)benzoyl chloride to the ammonia solution with vigorous stirring and cooling in an ice bath.
-
A white precipitate of the benzamide will form.
-
Isolate the crude benzamide by filtration, wash with cold water to remove any ammonium chloride byproduct, and dry.
-
The product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture. [5]
Direct Amidation using Coupling Reagents
For more sensitive substrates or to avoid the use of harsh reagents like thionyl chloride, direct amidation using coupling reagents is a preferred method. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), activate the carboxylic acid in situ to facilitate amide bond formation. [3]
Biological Activities and Derivatives of 2,2,2-Trifluoroethoxybenzamides
While the pharmacological profiles of the simple ortho, meta, and para isomers of 2,2,2-trifluoroethoxybenzamide are not extensively reported in the literature, the principles of medicinal chemistry suggest they would possess biological activity. The true potential of this scaffold is illuminated by the numerous and well-characterized derivatives that have been synthesized and evaluated.
Antiarrhythmic Agents: The Case of Flecainide
One of the most prominent examples of a drug containing the 2,2,2-trifluoroethoxybenzamide core is Flecainide, an antiarrhythmic agent. [6]Flecainide is a derivative of 2,5-bis(2,2,2-trifluoroethoxy)benzamide .
Table 1: Key Derivatives and their Biological Significance
| Compound/Derivative | Structure | Biological Activity/Significance |
| Flecainide | N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. [6] |
| 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | An intermediate in the synthesis of Flecainide. [7] | Precursor to a potent antiarrhythmic drug. |
| Thiazolidinone Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide | Complex heterocyclic structures attached to the benzamide nitrogen. | Investigated as potential anticancer agents, specifically as inhibitors of AURKA and VEGFR-2 for the treatment of glioblastoma. [8] |
The synthesis of these more complex derivatives often follows the same fundamental principles outlined above: preparation of the substituted benzoic acid, followed by amidation with a more complex amine.
Anticancer Potential
Recent research has explored the derivatization of the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold to create novel anticancer agents. By attaching a 1,3-thiazolidin-4-one moiety to the benzamide nitrogen, researchers have developed compounds with potential inhibitory activity against Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in the progression of cancers such as glioblastoma. [8]
Caption: Conceptual derivatization of the core scaffold for anticancer applications.
Future Perspectives and Conclusion
The 2,2,2-trifluoroethoxybenzamide scaffold represents a fertile ground for the discovery of new therapeutic agents. While the pharmacological properties of its simplest isomers remain to be fully elucidated, the proven success of its more complex derivatives, such as Flecainide, underscores the potential of this chemical class.
Future research should focus on:
-
Systematic Evaluation of Isomers: A thorough investigation into the biological activities of the ortho, meta, and para isomers of 2,2,2-trifluoroethoxybenzamide is warranted. This would provide a crucial baseline understanding of the structure-activity relationships.
-
Exploration of Novel Derivatives: The synthetic accessibility of the benzamide core allows for the introduction of a wide variety of substituents. The exploration of new derivatives targeting different biological pathways is a promising avenue for drug discovery.
-
Application in Diverse Therapeutic Areas: Given the broad range of activities associated with the benzamide scaffold, it is likely that 2,2,2-trifluoroethoxybenzamide derivatives could find applications in areas beyond cardiology and oncology, such as neurodegenerative diseases and infectious diseases.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Brainly. (2019, March 27). Convert benzoic acid to benzamide.
- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)
- Filo. (2025, February 24). benzoic acid to benzamide.
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy)
- dealing with byproduct formation in benzamide synthesis - Benchchem.
- Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed.
- Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid - PrepChem.com.
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI.
- Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
- Exploring the historical development of Benzamide in medicinal chemistry. - Benchchem.
- Synthesis and biological evaluation of 2-aminobenzamide deriv
- Amide synthesis by acyl
- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALU
- Pharmacological Activity and Structural Analysis of a Benzamide (TKS159) and Its Optical Isomers in an in Vitro Study and in an in Vivo Study in Mice - PubMed.
- A review of drug isomerism and its significance - PMC.
- (PDF) Pharmacological Significance of Stereoisomerism.
- GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Benzamide Preparation
- How to produce amide from Benzoic acid and amine directly?
- The pharmacological properties of tiotropium - PubMed.
- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed.
- A review of the phytochemical and pharmacological properties of Amauroderma rugosum.
Sources
- 1. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Discovery, Mechanism, and Synthesis of a Class Ic Antiarrhythmic Agent
Foreword: This technical guide addresses the core scientific attributes of a significant benzamide derivative in cardiovascular medicine. While the initial query specified "2,2,2-Trifluoroethoxybenzamide," this exact molecule is not a well-documented standalone therapeutic agent. However, its core structural motifs—a benzamide core and 2,2,2-trifluoroethoxy groups—are central to the potent, clinically significant antiarrhythmic drug Flecainide [N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide]. This guide therefore provides an in-depth analysis of Flecainide as a representative and highly relevant example of this chemical class.
Part 1: Discovery and Development
The journey of Flecainide began in 1966 with a broad research initiative to investigate the effects of fluorine substitution in biologically active molecules.[1] The development process, which was not initially focused on cardiac arrhythmias, evolved through three key phases:
-
Chemical Synthesis Program: Chemists synthesized and evaluated two major series of novel compounds containing fluorine atoms.[1]
-
Shift in Pharmacological Focus: Following evaluation by pharmacologists, the program's direction pivoted from local anesthetics to the development of an antiarrhythmic agent.[1]
-
Preclinical and Clinical Development: A formal development plan was established, leading to a New Drug Application for Flecainide for the treatment of ventricular arrhythmias.[1]
First synthesized in 1972, Flecainide was approved by the U.S. Food and Drug Administration (FDA) in 1984 for treating symptomatic sustained ventricular tachycardia.[2] Its approval was later expanded to include rhythm control for atrial fibrillation (AF).[3][4]
A pivotal moment in Flecainide's history was the Cardiac Arrhythmia Suppression Trial (CAST), the preliminary results of which were published in 1989.[2] This trial revealed increased mortality in post-myocardial infarction patients with reduced left ventricular function who were treated with Class Ic agents like Flecainide.[2][5] This finding significantly restricted its use, establishing the critical contraindication for patients with structural or ischemic heart disease.[5][6] Despite this, Flecainide remains a valuable first-line therapy for specific patient populations, particularly those with AF and structurally normal hearts.[3][7]
Part 2: Mechanism of Action
Flecainide is a Class Ic antiarrhythmic agent according to the Vaughan Williams classification system.[8][9] Its primary mechanism involves a potent, state-dependent blockade of the fast inward sodium channels (NaV1.5) in cardiac cells.[3][8][9]
Core Mechanism: Sodium Channel Blockade
The influx of sodium ions through NaV1.5 channels is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, Flecainide achieves the following:
-
Slowed Conduction Velocity: It markedly reduces the maximum upstroke velocity (Vmax) of the action potential, which slows the conduction of electrical impulses throughout the heart.[8][9] This effect is reflected on an electrocardiogram (ECG) as a widening of the QRS complex.[9]
-
Prolonged Refractory Period: By inhibiting sodium influx, Flecainide prolongs the time it takes for cardiac tissue to become responsive to a new electrical stimulus.[8]
-
Use-Dependent Blockade: The blocking effect of Flecainide is more pronounced at faster heart rates.[6][10] This "use-dependence" is a key feature of its efficacy in terminating tachyarrhythmias, as the drug binds more readily to channels that are frequently opening and closing.[6][8]
Flecainide preferentially binds to the open and inactivated states of the sodium channel, exhibiting slow dissociation kinetics.[9][11] This means that once bound, it releases from the channel slowly, contributing to its sustained effect. Studies suggest that the charged, ionized form of the Flecainide molecule is primarily responsible for this use-dependent block and that it accesses its binding site from within the cell after the channel opens.[11][12]
Secondary Mechanisms and Effects
Beyond its primary action on sodium channels, Flecainide has other known effects:
-
Ryanodine Receptor (RyR2) Inhibition: Flecainide also inhibits the ryanodine receptor 2, a key channel that regulates the release of calcium from the sarcoplasmic reticulum.[6] This can reduce arrhythmogenic calcium waves and is thought to contribute to its effectiveness in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[6][10][13]
-
Potassium Channel Blockade: At varying concentrations, Flecainide can inhibit certain potassium currents, such as the delayed rectifier K+ current (IKr) and Kito channels, though this is not its primary antiarrhythmic mechanism.[3][10]
The following diagram illustrates the primary mechanism of Flecainide action on the cardiac myocyte.
Caption: Flecainide binds to the NaV1.5 channel, blocking Na+ influx and slowing conduction.
Part 3: Synthesis and Chemical Properties
The chemical name for Flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide . Its synthesis is a multi-step process involving the preparation of key intermediates.
Key Intermediates and General Synthetic Strategy
A common synthetic route involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid , which is then coupled with 2-(aminomethyl)piperidine .
-
Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid:
-
This intermediate can be synthesized from starting materials like 2,5-dibromotoluene.[14] The process involves reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene.[14]
-
This toluene derivative is then oxidized (e.g., using sodium permanganate) to yield the corresponding benzoic acid.[14][15]
-
-
Amide Coupling:
-
Alternative Coupling and Reduction:
-
An alternative route involves reacting the acid chloride with 2-(aminomethyl)pyridine.[14][15]
-
The resulting intermediate, N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, then undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, forming Flecainide.[14][17]
-
The following diagram outlines a generalized workflow for Flecainide synthesis.
Caption: Generalized synthetic pathway for Flecainide from a dihalotoluene starting material.
Experimental Protocol: Amide Coupling (Illustrative)
This protocol is a generalized representation based on common synthetic methods and should be adapted and optimized based on laboratory-specific conditions.
-
Activation of Carboxylic Acid: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., ethyl acetate), add triethylamine (1.1 eq).[15] Cool the mixture to 5-10°C.
-
Add ethyl chloroformate (1.05 eq) dropwise while maintaining the temperature.[15] Stir the reaction mixture for 30 minutes at this temperature to form the mixed anhydride.
-
Amine Addition: In a separate flask, prepare a solution of 2-(aminomethyl)piperidine (1.1 eq) in the same solvent.
-
Add the amine solution dropwise to the activated acid mixture.[15]
-
Reaction: Allow the reaction mixture to warm to room temperature (15-25°C) and stir for 1-2 hours until completion, monitored by TLC or LC-MS.
-
Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Flecainide base via column chromatography or recrystallization as necessary. The acetate salt can be formed by treating the free base with acetic acid.
Part 4: Pharmacokinetics and Clinical Considerations
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Metabolism | Hepatic (via CYP2D6 and CYP1A2) | [3] |
| Half-life | ~20 hours (range: 12-27 hours) | [3] |
| Excretion | Primarily renal (urine) | [3] |
| Protein Binding | ~40% | [3] |
Note: The half-life can be significantly prolonged in patients with heart failure or renal/liver disease.[3]
Therapeutic Applications and Contraindications
-
Primary Indications:
-
Critical Contraindications:
The proarrhythmic potential of Flecainide, especially in patients with underlying structural heart disease, necessitates careful patient selection and monitoring.[5][8]
References
-
Flecainide - Wikipedia. [Link]
-
Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias - MDPI. [Link]
-
Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. [Link]
-
What is the mechanism of Flecainide Acetate? - Patsnap Synapse. [Link]
-
The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC. [Link]
-
Flecainide - StatPearls - NCBI Bookshelf. [Link]
-
The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. [Link]
-
Reappraising Use of Flecainide for Atrial Fibrillation and Ventricular Arrhythmias in Structural Heart Disease Patients - MDPI. [Link]
-
Discovery and development of flecainide - PubMed. [Link]
-
Increased Atrial Effectiveness of Flecainide Conferred by Altered Biophysical Properties of Sodium Channels - ORO. [Link]
-
State-dependent trapping of flecainide in the cardiac sodium channel - PMC. [Link]
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide - PrepChem.com. [Link]
-
(PDF) Therapeutic potential of flecainide for cardiac arrhythmias: a short review of studies and clinical recommendations - ResearchGate. [Link]
-
Flecainide Acetate - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC. [Link]
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
-
Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. [Link]
- WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)
-
Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - Oxford Academic. [Link]
-
History of atrial fibrillation in: Interventional Medicine and Applied Science Volume 3 Issue 3 (2011) - AKJournals. [Link]
Sources
- 1. Discovery and development of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flecainide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 9. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 15. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
"spectroscopic data (NMR, IR, MS) of 2,2,2-Trifluoroethoxybenzamide"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,2,2-Trifluoroethoxy)benzamide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Benzamide derivatives, in particular, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of a trifluoroethoxy moiety can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This guide focuses on 4-(2,2,2-Trifluoroethoxy)benzamide, a representative member of this class, and provides an in-depth analysis of its core spectroscopic data.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple presentation of data, offering a rationale for the observed spectral features and providing robust, field-tested protocols for data acquisition. Our objective is to equip the reader with the expertise to confidently identify and characterize this and similar molecules, ensuring the highest standards of scientific integrity.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—a primary amide, a para-substituted aromatic ring, an ether linkage, and a trifluoromethyl group—each possess unique spectroscopic signatures.
Caption: Chemical Structure of 4-(2,2,2-Trifluoroethoxy)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(2,2,2-Trifluoroethoxy)benzamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[1]
¹H NMR Spectroscopy: Proton Environments
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The para-substitution pattern of the aromatic ring leads to a distinct and readily interpretable set of signals.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~7.15 | Doublet (d) | 2H | Ar-H (ortho to OCH₂) | Shielded by the electron-donating ether oxygen. |
| ~7.50, ~7.10 | Broad Singlet (br s) | 2H | -NH₂ | Amide protons are exchangeable; chemical shift and broadness are solvent and concentration-dependent. |
| ~4.85 | Quartet (q) | 2H | -OCH₂CF₃ | Proximity to the electronegative oxygen causes a downfield shift. The signal is split into a quartet by coupling to the three equivalent fluorine atoms (~³JHF ≈ 9 Hz). |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which splits the signals of the trifluoroethoxy group into quartets.[2]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~167.0 | Singlet (s) | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~161.0 | Singlet (s) | Ar-C (para to C=O) | Quaternary carbon attached to the ether oxygen, shifted downfield. |
| ~130.5 | Singlet (s) | Ar-CH (ortho to C=O) | Aromatic CH carbons adjacent to the electron-withdrawing amide. |
| ~125.5 | Singlet (s) | Ar-C (ipso to C=O) | Quaternary carbon attached to the amide group. |
| ~123.5 | Quartet (q, ¹JCF ≈ 277 Hz) | -CF₃ | Large one-bond C-F coupling constant is characteristic. |
| ~115.0 | Singlet (s) | Ar-CH (ortho to OCH₂) | Aromatic CH carbons adjacent to the electron-donating ether. |
| ~66.0 | Quartet (q, ²JCF ≈ 35 Hz) | -OCH₂- | Two-bond C-F coupling splits the methylene carbon signal. |
¹⁹F NMR Spectroscopy: Fluorine as a Probe
¹⁹F NMR is extremely sensitive and provides an unambiguous signal for the trifluoromethyl group.
The spectrum is expected to show a single signal, as all three fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent methylene protons (~³JHF ≈ 9 Hz). The chemical shift is typically reported relative to a standard like CFCl₃. For a CF₃ group attached to a CH₂O- moiety, the chemical shift is expected around δ -74 ppm .[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[4]
Caption: Key IR absorption regions for 4-(2,2,2-Trifluoroethoxy)benzamide.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3400 and ~3200 | Medium, Broad | Symmetric & Asymmetric N-H Stretch | Primary Amide (-CONH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) |
| ~1620 | Medium | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) |
| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |
| ~1150 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-(para)-disubstituted Ring |
The presence of two distinct bands in the N-H stretching region is a definitive indicator of a primary (-NH₂) amide.[5] The carbonyl (C=O) absorption is typically one of the most intense peaks in the spectrum.[6] The C-F stretching vibrations also produce very strong and characteristic absorptions, making IR spectroscopy particularly useful for identifying fluorinated compounds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Under Electron Ionization (EI), aromatic amides exhibit predictable fragmentation patterns.[7]
The molecular ion peak (M⁺·) for C₉H₈F₃NO₂ is expected at m/z 219 . Aromatic compounds generally show a stable and prominent molecular ion peak.[8]
Key Fragmentation Pathways
The primary fragmentation involves alpha-cleavage at the carbonyl group, leading to the formation of a stable benzoyl cation.
Caption: Proposed EI mass spectrometry fragmentation of 4-(2,2,2-Trifluoroethoxy)benzamide.
Table 4: Major Expected Mass Fragments (EI-MS)
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 219 | Molecular Ion | [C₉H₈F₃NO₂]⁺· | Corresponds to the molecular weight of the compound. |
| 203 | Benzoyl Cation | [C₉H₈F₃O]⁺ | Result of α-cleavage with loss of the amino radical (•NH₂). |
| 175 | Phenyl Cation | [C₈H₈F₃]⁺ | Subsequent loss of carbon monoxide (CO) from the benzoyl cation.[9] |
| 120 | Benzoyl Cation (unsubstituted) | [C₇H₄NO]⁺ | Cleavage of the ether bond with loss of the trifluoroethoxy radical. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment in aromatic compounds, resulting from further fragmentation. |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-(2,2,2-Trifluoroethoxy)benzamide sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal field homogeneity.
-
Acquire the spectrum with 16-32 scans.
-
Set a spectral width of -2 to 12 ppm and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
Collect 1024-4096 scans, depending on sample concentration.
-
Set a spectral width of 0 to 220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the signal or without to observe H-F coupling.
-
Collect 64-128 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.
Protocol 2: FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR unit. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the fragmentation pattern to confirm the structure. Compare the observed isotope pattern with the theoretical pattern for the elemental formula.
Conclusion
The spectroscopic characterization of 4-(2,2,2-Trifluoroethoxy)benzamide is a clear-cut process when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, with characteristic quartet signals confirming the presence and location of the trifluoroethoxy group. Infrared spectroscopy offers rapid confirmation of the primary amide and other key functional groups, particularly through the strong C=O and C-F stretching bands. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation pathways. Together, these techniques provide a comprehensive and self-validating "spectroscopic fingerprint" essential for confirming the identity and purity of this important chemical scaffold.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac official website.[10]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.[5]
-
Pereira, D. G., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.[7]
-
Fagalde, F., et al. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar.[11]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[6]
-
Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.[9]
-
University of Liverpool. (2025, April 15). Multinuclear NMR Spectroscopy. Retrieved from the University of Liverpool website.[3]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts.[4]
-
BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Retrieved from BenchChem.[1]
-
Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from Creative Proteomics.[8]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[12]
-
Szafran, M., et al. (2015). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 3. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Introduction: Navigating the Isomeric Landscape of Trifluoroethoxybenzamides
An In-depth Technical Guide to 2,5-Bis(2,2,2-Trifluoroethoxy)benzamide and Its Derivatives
The query for "2,2,2-Trifluoroethoxybenzamide" presents a degree of chemical ambiguity, as the position of the trifluoroethoxy substituent on the benzamide ring is not specified. In practice, several positional isomers exist, each with unique properties and applications. This guide, therefore, focuses on the most scientifically and commercially significant isomer: 2,5-bis(2,2,2-trifluoroethoxy)benzamide . The "bis" designation indicates two trifluoroethoxy groups, and their prevalence in the scientific literature is primarily due to their role as crucial intermediates in the synthesis of pharmaceuticals, most notably the Class Ic antiarrhythmic agent, Flecainide.
This document provides a comprehensive overview of the synthesis, properties, and applications of 2,5-bis(2,2,2-trifluoroethoxy)benzamide and its immediate synthetic precursor and a key derivative. We will delve into the underlying chemistry of their synthesis and provide detailed protocols for their preparation, grounded in established patent literature and scientific publications.
The Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
The journey to our target benzamides begins with the synthesis of the corresponding benzoic acid. This molecule serves as the foundational building block for subsequent amidation reactions.
Identifiers and Chemical Properties
| Property | Value |
| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| CAS Number | 35480-52-5[1] |
| Molecular Formula | C₁₁H₈F₆O₄ |
| Molecular Weight | 318.17 g/mol |
Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
The synthesis of this key intermediate is a multi-step process that typically starts from a readily available di-substituted benzene derivative. One common route, adapted from patent literature, involves the oxidation of a toluene precursor.[2][3] The rationale for this approach lies in the relative stability of the trifluoroethoxy groups under the chosen oxidation conditions and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
-
Step 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)toluene.
-
In a suitable reaction vessel, 2,5-dibromotoluene is reacted with an excess of 2,2,2-trifluoroethanol.
-
The reaction is carried out in the presence of a base (e.g., sodium hydride or sodium metal) and a copper-containing catalyst (e.g., copper(II) sulfate).[2][3] The base is essential for deprotonating the trifluoroethanol, forming the trifluoroethoxide nucleophile. The copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atoms.
-
The reaction mixture is heated to drive the reaction to completion.
-
Upon completion, the product is isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by distillation or crystallization.
-
-
Step 2: Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid.
-
The 2,5-bis(2,2,2-trifluoroethoxy)toluene is dissolved in a suitable solvent, such as pyridine.
-
An oxidizing agent, such as potassium permanganate or sodium permanganate, is added portion-wise to the reaction mixture.[2][3] The methyl group of the toluene is oxidized to a carboxylic acid.
-
The reaction is typically heated to ensure complete conversion.
-
After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the benzoic acid product is isolated by acidification of the filtrate, followed by extraction and crystallization. A high yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white solid can be obtained.[4]
-
Caption: Synthesis workflow for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
The Core Compound: 2,5-Bis(2,2,2-trifluoroethoxy)benzamide
This is the primary amide of the corresponding benzoic acid and represents the core structure of interest based on the user's query.
Identifiers and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzamide | PubChem[5] |
| CAS Number | 50778-63-7 | PubChem[5] |
| Molecular Formula | C₁₁H₉F₆NO₃ | PubChem[5] |
| Molecular Weight | 317.18 g/mol | PubChem[5] |
Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide
The synthesis of the primary benzamide from the benzoic acid is a standard organic transformation. It typically proceeds via an activated carboxylic acid derivative, such as an acid chloride, to facilitate the reaction with ammonia.
Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide
-
Step 1: Formation of the Acid Chloride.
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] This reaction is often performed in an inert solvent like benzene or toluene.
-
The mixture is heated at reflux to drive the reaction to completion.
-
The excess chlorinating agent and solvent are removed under vacuum to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The structure of the acid chloride can be confirmed by infrared spectroscopy, looking for the characteristic C=O stretch of the acid chloride.[4]
-
-
Step 2: Amidation.
-
The crude acid chloride is dissolved in an appropriate aprotic solvent.
-
The solution is then treated with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide.
-
The reaction is typically exothermic and may require cooling.
-
The 2,5-bis(2,2,2-trifluoroethoxy)benzamide product can be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.
-
Spectroscopic Data
The PubChem database provides spectral information for this compound.[5]
| Spectroscopy | Data |
| ¹H NMR | A spectrum is available on PubChem, recorded on a BRUKER AC-300 instrument.[5] |
| LC-MS | Mass spectrometry data is available, showing a precursor m/z of 362.0469 with an adduct of [M+HCOO]⁻.[5] |
| FTIR | An FTIR spectrum obtained via a KBr wafer is also available for this compound.[5] |
A Key Derivative: N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
This N-substituted benzamide is a direct precursor in the synthesis of Flecainide and is often found as a process impurity.[6][7]
Identifiers and Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | PubChem[7] |
| CAS Number | 57415-36-8 | PubChem[7] |
| Molecular Formula | C₁₇H₁₄F₆N₂O₃ | PubChem[7] |
| Molecular Weight | 408.30 g/mol | Clearsynth[8] |
| Melting Point | 104-106 °C | Google Patents[4] |
| Purity (by HPLC) | 99.62% | Clearsynth[8] |
Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
The synthesis of this derivative follows a similar pathway to the primary amide, but with a different amine nucleophile.
Experimental Protocol: Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
-
Step 1: Formation of the Acid Chloride (as described in section 2.2).
-
Step 2: Amidation with 2-Aminomethylpyridine.
-
The 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is dissolved in an inert solvent like benzene.
-
A solution of 2-aminomethylpyridine and a base, such as triethylamine, in the same solvent is prepared. The triethylamine acts as a scavenger for the HCl byproduct of the reaction.
-
The acid chloride solution is added dropwise to the amine solution, typically at room temperature.
-
The reaction mixture is stirred for several hours and may be gently refluxed to ensure completion.[4]
-
The product is isolated through an aqueous workup to remove the triethylamine hydrochloride salt, followed by drying of the organic phase and evaporation of the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, to yield the pure N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[4]
-
Caption: Synthesis workflow for a key N-substituted benzamide derivative.
Application in Pharmaceutical Synthesis
The primary application of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is as an advanced intermediate in the synthesis of Flecainide.[9] The final step in this synthesis involves the catalytic hydrogenation of the pyridine ring of this intermediate to a piperidine ring.[2][4] This is typically achieved using a platinum on carbon catalyst in the presence of hydrogen gas.[4]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling trifluoroethoxybenzamides and their precursors. While specific safety data sheets (SDS) for these particular research compounds may not be readily available, general guidelines for related compounds can be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. Do not breathe in dust or spray. After handling, wash hands thoroughly.[10][11][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is a valuable building block in medicinal chemistry, particularly in the synthesis of the antiarrhythmic drug Flecainide. Understanding the synthesis and properties of the core benzamide, its precursor benzoic acid, and its key N-substituted derivatives is essential for researchers and drug development professionals working in this area. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of these important chemical entities.
References
- Google Patents. (n.d.). GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
PubChem. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
-
LookChem. (n.d.). 2-(Trifluoromethyl)benzamide Safety Data Sheets(SDS). Retrieved from [Link]
-
ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]
-
AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]
-
BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). BENZAMIDE 98% (For Synthesis) Material Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]
-
AA BLOCKS, INC. (n.d.). N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide(Flecainide Impurity). Retrieved from [Link]
-
Inxight Drugs. (n.d.). N-(4-PIPERIDINYLMETHYL)-2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZAMIDE. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]
Sources
- 1. N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide Impurity) [lgcstandards.com]
- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 4. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide) - Google Patents [patents.google.com]
- 5. 2,5-Bis(2,2,2-trifluoroethoxy)benzamide | C11H9F6NO3 | CID 2727065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | C17H14F6N2O3 | CID 93669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. lookchem.com [lookchem.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
Methodological & Application
Application Note: Strategic Integration of 2,2,2-Trifluoroethoxybenzamide Scaffolds in Medicinal Chemistry
Introduction & Rationale
The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) is a highly strategic bioisostere and lipophilicity enhancer in modern medicinal chemistry. When conjugated with a privileged benzamide core, the resulting 2,2,2-trifluoroethoxybenzamide scaffold exhibits unique physicochemical properties, including enhanced metabolic stability, increased membrane permeability, and precise spatial orientation for target binding[1].
The most prominent clinical application of this scaffold is Flecainide (N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), a Class Ic antiarrhythmic agent that potently blocks Nav1.5 cardiac sodium channels[2]. This application note provides a comprehensive guide on the pharmacodynamics, physicochemical profiling, and step-by-step synthesis of 2,2,2-trifluoroethoxybenzamide derivatives, using Flecainide as the archetypal model.
Pharmacodynamics and Mechanism of Action
Expertise & Experience: The incorporation of highly electronegative trifluoroethoxy groups dramatically alters the electron density of the benzamide ring. This modification not only protects the aromatic ring from cytochrome P450-mediated oxidation but also provides critical hydrophobic interactions within the inner cavity of ion channels. In the case of Flecainide, these interactions facilitate use-dependent blockade of the Nav1.5 sodium channel, meaning the drug binds more effectively during the open or inactivated states of the channel at high heart rates[2].
Mechanism of Nav1.5 channel blockade by trifluoroethoxybenzamide derivatives.
Physicochemical & Pharmacokinetic Profiling
To understand the causality behind selecting the trifluoroethoxybenzamide scaffold, one must evaluate its quantitative metrics. The fluorination strategy directly impacts the pKa of the adjacent amide and the overall LogP, optimizing CNS and cardiac tissue penetration[1].
| Parameter | Value (Flecainide Acetate Model) | Implications for Rational Drug Design |
| Molecular Weight | 414.34 g/mol (Base) | Complies with Lipinski’s Rule of 5 for oral bioavailability. |
| LogP (Octanol/Water) | ~3.2 | Optimal lipophilicity for tissue distribution and membrane crossing. |
| pKa (Piperidine N) | 9.3 | Protonated at physiological pH; facilitates ion-dipole interactions in the channel pore. |
| Bioavailability | 90 - 95% | High oral absorption due to metabolic shielding by –OCH₂CF₃ groups. |
| Half-Life (t₁/₂) | 12 - 27 hours | Supports twice-daily dosing; prolonged by resistance to rapid hepatic metabolism. |
Data summarized from PubChem and clinical pharmacokinetic profiles[1].
Synthetic Methodology & Workflow
Trustworthiness & Self-Validation: The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzamides requires careful control of alkylation and amidation steps to prevent over-reaction and ensure high purity. The workflow below utilizes a highly selective amidation followed by catalytic hydrogenation, a method proven to yield >99% purity required for API (Active Pharmaceutical Ingredient) standards[3][4].
Step-by-step synthetic workflow for 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.
Protocol: Synthesis of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Causality & Rationale: Direct amidation with 2-(aminomethyl)piperidine often results in non-selective acylation at both nitrogen atoms. To circumvent this, the protocol utilizes 2-(aminomethyl)pyridine for the initial amidation, followed by selective catalytic hydrogenation of the pyridine ring[4]. This self-validating approach ensures regioselectivity and maximizes the yield of the desired secondary amine.
Step 1: Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoate ester
-
Reagents: 2,5-dihydroxybenzoic acid (1 eq), trifluoroethyl fluoromethylsulfonate (3.5 eq), potassium carbonate (4 eq), anhydrous DMF.
-
Procedure: Dissolve 2,5-dihydroxybenzoic acid in anhydrous DMF under an inert N₂ atmosphere. Add K₂CO₃, followed by the dropwise addition of the trifluoroethylating agent at 0°C.
-
Reaction: Heat the mixture to 80°C for 12 hours. This step achieves simultaneous esterification and etherification[3].
-
Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of a single UV-active non-polar spot confirms completion.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Step 2: Amidation with 2-(Aminomethyl)pyridine
-
Reagents: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1 eq), 2-(aminomethyl)pyridine (1.2 eq), Toluene.
-
Procedure: Combine the ester and amine in toluene. Stir at reflux (approx. 110°C) for 10-12 hours[3].
-
Causality: Toluene allows for a high reflux temperature, driving the nucleophilic acyl substitution forward while azeotropically removing any trace moisture that could hydrolyze the ester.
-
Validation (IPC): LC-MS analysis should indicate the formation of the N-(pyrid-2-yl-methyl)benzamide intermediate (m/z [M+H]⁺ = 409.3)[5].
-
Workup: Cool to room temperature, partition with water, extract the aqueous layer with toluene, and concentrate the combined organic layers.
Step 3: Catalytic Hydrogenation to Flecainide Base
-
Reagents: N-(pyrid-2-yl-methyl)benzamide intermediate, 10% Palladium on Carbon (Pd/C), Glacial Acetic Acid, Hydrogen gas (H₂).
-
Procedure: Transfer the intermediate to a high-pressure autoclave. Add glacial acetic acid as the solvent and the Pd/C catalyst.
-
Reaction: Purge the vessel with N₂, then introduce H₂ gas at 0.4 - 0.6 MPa. Heat to 70°C with rapid stirring for 3-5 hours[4].
-
Causality: The acidic medium (acetic acid) protonates the pyridine ring, significantly increasing its susceptibility to catalytic reduction while leaving the highly stable trifluoroethoxy-substituted benzamide core intact.
-
Validation (IPC): HPLC must show >99% conversion to the piperidine derivative.
Step 4: Salt Formation (Flecainide Acetate)
-
Procedure: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate. The residual acetic acid directly forms the acetate salt of the newly formed piperidine secondary amine. Recrystallize from an ethanol/water mixture to yield pure Flecainide Acetate as a white crystalline solid[6].
References
- ChemicalBook.Flecainide synthesis.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 3356, Flecainide.
- QuickCompany.
- Google Patents.EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 93669, 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
- National Institutes of Health (PMC).Flecainide: Current status and perspectives in arrhythmia management.
Sources
- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 4. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 5. 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | C17H14F6N2O3 | CID 93669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Process For The Preparation Of Flecainide Or A Salt Thereof [quickcompany.in]
"2,2,2-Trifluoroethoxybenzamide as a building block in organic synthesis"
Application Note: 2,5-Bis(2,2,2-Trifluoroethoxy)benzamide as a Versatile Building Block in Organic Synthesis
Executive Summary
The incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, the 2,5-bis(2,2,2-trifluoroethoxy)benzamide building block has emerged as a highly versatile intermediate. Originally popularized by its role as the core pharmacophore in the Class Ic antiarrhythmic drug Flecainide, this scaffold is now being repurposed to synthesize novel chemotherapeutics, including potent AURKA and VEGFR-2 inhibitors. This application note details the mechanistic rationale for employing this fluorinated building block and provides validated, step-by-step protocols for its activation and subsequent amidation.
Mechanistic Insights & Causality: The Fluorine Effect
The strategic placement of 2,2,2-trifluoroethoxy groups on a benzamide core serves multiple critical functions in drug design:
-
Metabolic Stability: Traditional methoxy or ethoxy ethers are highly susceptible to cytochrome P450-mediated oxidative O-dealkylation. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically reduces the electron density on the ether oxygen, fortifying the bond against enzymatic cleavage.
-
Lipophilicity & Membrane Permeability: The incorporation of six fluorine atoms significantly increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular uptake, which is crucial for both central nervous system targets and intracellular kinases[1].
-
Modulation of Basicity: In the synthesis of Flecainide, the electron-withdrawing trifluoroethoxy groups lower the pKa of the adjacent amide, influencing the overall ionization profile of the drug and optimizing its binding kinetics to cardiac sodium channels[2][3].
Workflow & Synthesis Diagrams
Caption: Workflow for the synthesis of Flecainide Acetate via cyanomethyl ester activation.
Caption: Synthetic route for 2,5-bis(2,2,2-trifluoroethoxy)benzamide-thiazolidin-4-one hybrids.
Experimental Protocols
Protocol A: Synthesis of Flecainide Free Base via Cyanomethyl Ester Activation
Causality & Design: Traditional activation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid via acid chlorides (using SOCl₂ or oxalyl chloride) often requires harsh conditions and generates corrosive byproducts that can complicate scale-up[4][5]. Utilizing chloroacetonitrile in the presence of triethylamine generates a highly reactive cyanomethyl ester. The strongly electron-withdrawing cyanomethyl group (-CH₂CN) acts as an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by 2-(aminomethyl)piperidine. This enables a smooth amidation under milder conditions[6].
Step-by-Step Methodology:
-
Esterification: Charge a reaction vessel with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq), chloroacetonitrile (1.0 eq), and triethylamine (1.0 eq) in ethyl acetate (EtOAc)[6].
-
Reflux: Heat the mixture to reflux for 3 hours. The formation of triethylammonium chloride precipitate serves as a visual in-process control for reaction progression[6].
-
Filtration & Isolation: Cool the mixture to 10 °C and filter through a silica gel pad to remove the triethylammonium chloride salt. Evaporate the filtrate in vacuo.
-
Crystallization: Stir the resulting oil with cold hexane to precipitate the cyanomethyl ester as white crystals. Filter and dry under reduced pressure (Typical yield: 85%, GC Purity: >99.5%)[6].
-
Amidation: In a separate flask under argon, combine the cyanomethyl ester (1.0 eq) and 2-(aminomethyl)piperidine (1.2 eq) in 1,2-dimethoxyethane. Reflux the mixture until TLC indicates complete consumption of the ester[6].
-
Workup: Cool to room temperature, add water, and extract the aqueous layer with toluene. Wash the combined organic layers with water, and concentrate under reduced pressure to yield Flecainide free base as a white solid (Typical yield: 85%)[7].
Protocol B: Synthesis of 1,3-Thiazolidin-4-one Antiglioma Agents
Causality & Design: To synthesize complex heterocyclic anticancer agents, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid must first be converted into a nucleophilic hydrazide. Direct reaction of hydrazine with the free acid is thermodynamically unfavorable; therefore, a methyl ester intermediate is synthesized first. The subsequent hydrazinolysis provides the necessary primary amine for Schiff base condensation with various arene aldehydes, setting up the scaffold for cyclization into the bioactive 1,3-thiazolidin-4-one core[1].
Step-by-Step Methodology:
-
Methyl Esterification: Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in methanol. Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0–5 °C to control the exothermic reaction. Gradually heat the mass to 60–65 °C and maintain for 1 hour to yield the methyl benzoester[1].
-
Hydrazinolysis: React the isolated methyl ester with excess hydrazine hydrate in ethanol under reflux. Monitor via TLC. Upon completion, cool the mixture to precipitate 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide[1].
-
Schiff Base Condensation: Condense the benzohydrazide with a selected arene aldehyde in an ethanol medium under mild acidic catalysis to form the corresponding hydrazone[1].
-
Cyclocondensation: Reflux the hydrazone intermediate with thioglycolic acid in 1,4-dioxane. The thioglycolic acid attacks the imine bond, followed by intramolecular cyclization to yield the final N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivative[1].
Quantitative Data Presentation
The choice of activation strategy significantly impacts the impurity profile and scalability of the synthesis. Table 1 summarizes the comparative metrics of three common activation methods for the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold.
Table 1: Comparison of Carboxylic Acid Activation Strategies for 2,5-Bis(2,2,2-Trifluoroethoxy)benzamide Synthesis
| Activation Strategy | Reagents & Solvents | Intermediate Stability | Typical Yield | Mechanistic Advantage / Disadvantage |
| Acid Chloride | SOCl₂, DMF (cat.), Toluene | Low (Moisture sensitive) | 75 - 85% | Highly reactive; however, generates corrosive HCl gas and requires strict anhydrous conditions[5]. |
| Cyanomethyl Ester | Chloroacetonitrile, Et₃N, EtOAc | High (Crystalline solid) | 85 - 90% | Mild conditions; the electron-withdrawing -CH₂CN acts as an excellent leaving group, avoiding harsh acyl chlorides[6]. |
| Methyl Ester | Methanol, SOCl₂ (0-5 °C) | High (Stable solid) | > 90% | Extremely stable intermediate; requires strong nucleophiles (e.g., hydrazine) for downstream amidation[1]. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Ca2 + Handling Proteins for the Treatment of Heart Failure and Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Flecainide synthesis - chemicalbook [chemicalbook.com]
Application Note: Optimized Protocol for the Synthesis of 2,2,2-Trifluoroethoxybenzamide Derivatives
Introduction & Mechanistic Rationale
The incorporation of the 2,2,2-trifluoroethoxy ( −OCH2CF3 ) moiety into benzamide scaffolds is a highly valuable structural modification in drug development. This electron-withdrawing, lipophilic group enhances metabolic stability, modulates the basicity of adjacent amines, and significantly improves blood-brain barrier penetration. The most prominent pharmaceutical application of this scaffold is found in the synthesis of Flecainide, a potent Class 1c antiarrhythmic agent characterized by a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core [1].
Synthesizing these derivatives presents two distinct chemical challenges:
-
Etherification: 2,2,2-Trifluoroethanol is a remarkably poor nucleophile due to the strong inductive electron-withdrawing effect of the CF3 group. Overcoming this requires the quantitative generation of the trifluoroethoxide anion using strong, non-nucleophilic bases [2].
-
Amidation Selectivity: Direct amidation of the resulting benzoic acid via traditional acid chlorides (e.g., using SOCl2 ) often leads to non-selective di-acylation when reacting with polyamines (such as 2-(aminomethyl)piperidine) [3]. To establish a self-validating, high-yield system, we utilize a sterically hindered mixed-anhydride activation strategy[4].
Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for 2,2,2-Trifluoroethoxybenzamide derivatives.
Quantitative Data: Amidation Strategy Comparison
Choosing the correct acyl activation method is the primary determinant of yield and purity in this synthesis. The table below summarizes the causality behind reagent selection, demonstrating why the mixed anhydride approach is superior for complex pharmaceutical intermediates.
| Activation Reagent | Intermediate Formed | Selectivity (1° vs 2° Amine) | Typical Yield | Mechanistic Rationale & Drawbacks |
| Thionyl Chloride ( SOCl2 ) | Acyl Chloride | Low (Prone to di-acylation) | 60–75% | Highly reactive but non-selective. Generates harsh HCl byproducts that can degrade sensitive heterocycles. |
| Ethyl Chloroformate | Mixed Anhydride (Carbonate) | Moderate to High | 80–85% | Good selectivity, but carries a risk of urethane byproduct formation if the reaction temperature exceeds 0 °C. |
| Pivaloyl Chloride | Mixed Anhydride (Sterically Hindered) | Very High | >90% | Optimal. The bulky tert-butyl group sterically shields the auxiliary carbonyl, directing the amine exclusively to the benzamide carbonyl [4]. |
Experimental Protocols
Protocol A: Synthesis of the 2-(2,2,2-Trifluoroethoxy)benzoic Acid Core
This protocol utilizes a Nucleophilic Aromatic Substitution ( SNAr ) followed by saponification.
Step-by-Step Methodology:
-
Anion Generation: To a flame-dried flask under inert atmosphere ( N2 ), add dry THF (150 mL) and 2,2,2-trifluoroethanol (60.2 mmol). Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Carefully add Potassium tert-butoxide (60.3 mmol) in portions. Causality: KOtBu is chosen over NaOH because water must be strictly excluded to prevent premature ester hydrolysis. Stir for 30 minutes to ensure complete alkoxide formation [2].
-
Substitution: Dropwise add the starting halobenzoate (e.g., ethyl 2-fluorobenzoate, 55.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Saponification: Concentrate the mixture in vacuo. Redissolve the crude ester in 1,4-dioxane (90 mL) and add an aqueous solution of NaOH (55.8 mmol in 40 mL H2O ). Reflux for 2 hours.
-
Isolation: Cool to room temperature, concentrate to remove dioxane, and wash the aqueous layer with Diethyl Ether ( Et2O ) to remove unreacted organic impurities.
-
Precipitation: Acidify the aqueous layer to pH 1 using 2M HCl . Extract the precipitated product with Et2O (2 × 100 mL), dry over anhydrous Na2SO4 , and evaporate to yield the pure 2-(2,2,2-trifluoroethoxy)benzoic acid.
System Validation & QC: The extraction in Step 5 acts as a self-validating purity check. Because the target compound is a carboxylate salt at high pH, it remains in the aqueous phase, while neutral impurities partition into the ether wash. Precipitation at pH 1 confirms successful saponification.
Protocol B: Highly Selective Amidation via Mixed Anhydride
This protocol outlines the coupling of the benzoic acid to an amine (e.g., 2-aminomethylpyridine) using pivaloyl chloride [4].
Step-by-Step Methodology:
-
Solvent & Substrate Preparation: Suspend 2-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a co-solvent mixture of anhydrous Dichloromethane ( CH2Cl2 ) and N,N-Dimethylacetamide (DMAc) (ratio 5:1 v/v).
-
Base Addition: Add Triethylamine ( Et3N , 1.2 eq). The mixture will become homogeneous as the triethylammonium salt forms. Cool the reactor strictly to -20 °C to -30 °C.
-
Anhydride Formation: Slowly add Pivaloyl Chloride (1.1 eq) dropwise, maintaining the internal temperature below -20 °C. Stir for 45 minutes. Causality: Cryogenic conditions are mandatory here. If the temperature rises, the mixed anhydride can disproportionate into symmetrical anhydrides, halving the theoretical yield.
-
Amine Coupling: Add a solution of the target amine (e.g., 2-aminomethylpyridine, 1.1 eq) in CH2Cl2 dropwise over 30 minutes. Maintain at -20 °C for 120 minutes.
-
Quenching & Workup: Quench the reaction by pouring it into cold water. Separate the lower organic layer and wash sequentially with 5% aqueous Sodium Carbonate ( Na2CO3 ) and brine.
-
Crystallization: Distill off the CH2Cl2 and reconstitute the residue in cyclohexane. Filter the resulting solid and dry under vacuum at 40 °C to afford the pure 2,2,2-trifluoroethoxybenzamide.
System Validation & QC: The use of 5% Na2CO3 during the workup is a critical self-validating step; it actively hydrolyzes any unreacted pivaloyl chloride into water-soluble pivalic acid, ensuring the final organic phase contains only the target benzamide. HPLC assay of the final solid should routinely exceed 99.0% purity without the need for column chromatography.
References
-
Banitt E.H., Bronn W.R., Coyne W.E., Schmid J.R. "Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides". Journal of Medicinal Chemistry, 1977.[Link]
-
MDPI. "Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline". MDPI, 2025.[Link]
-
Takale et al. "An Improved Commercially Feasible Process for Flecainide Acetate". Semantic Scholar, 2021.[Link]
- European Patent Office.
Application Notes and Protocols for In Vitro Assay Development Using 2,2,2-Trifluoroethoxybenzamide
Introduction: Unveiling the Therapeutic Potential of 2,2,2-Trifluoroethoxybenzamide
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount for identifying next-generation therapeutics. 2,2,2-Trifluoroethoxybenzamide is a synthetic organic compound characterized by a benzamide core and a trifluoroethoxy group. While the benzamide moiety is a well-established pharmacophore present in numerous approved drugs, the addition of the 2,2,2-trifluoroethoxy group can significantly alter its physicochemical properties, including metabolic stability, membrane permeability, and target-binding affinity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2,2,2-Trifluoroethoxybenzamide. Given the prevalence of the benzamide scaffold in kinase inhibitors, we will use a hypothetical serine/threonine kinase, "FluoroKinase," as a target to illustrate the assay development process. FluoroKinase is postulated to be a key component of a signaling pathway implicated in proliferative diseases.
This document will detail the necessary biochemical and cell-based assays to elucidate the mechanism of action, potency, and potential cytotoxicity of 2,2,2-Trifluoroethoxybenzamide. The protocols provided herein are designed to be robust and reproducible, forming a solid foundation for further preclinical development.[1][2]
Hypothetical Signaling Pathway of FluoroKinase
The following diagram illustrates the hypothetical signaling pathway in which FluoroKinase is a central player. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of FluoroKinase. Activated FluoroKinase then phosphorylates a downstream transcription factor, "Substrate-TF," leading to its translocation to the nucleus and the expression of genes involved in cell proliferation.
Caption: Hypothetical FluoroKinase signaling pathway.
Part 1: Biochemical Assay for Direct Inhibition of FluoroKinase
The initial step in characterizing a potential inhibitor is to determine its direct effect on the target enzyme in a purified system.[3] A biochemical assay will allow for the determination of the half-maximal inhibitory concentration (IC50) of 2,2,2-Trifluoroethoxybenzamide against FluoroKinase.
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for the biochemical kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Recombinant human FluoroKinase enzyme
-
Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
2,2,2-Trifluoroethoxybenzamide
-
DMSO (for compound dilution)
-
Luminescence-based ATP detection kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,2,2-Trifluoroethoxybenzamide in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM).
-
Further dilute the compound solutions in the kinase assay buffer to the desired starting concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Include control wells: "no enzyme" (buffer only), "no inhibitor" (DMSO vehicle control), and "positive control" (a known kinase inhibitor).
-
-
Kinase Reaction:
-
Prepare a master mix containing the FluoroKinase enzyme and the substrate peptide in the kinase assay buffer.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 25 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| Top | The highest luminescence signal (0% inhibition). |
| Bottom | The lowest luminescence signal (100% inhibition). |
| HillSlope | The steepness of the curve. |
| IC50 | The concentration of the inhibitor that produces 50% of the maximal response. |
Part 2: Cell-Based Assays for Cellular Potency and Cytotoxicity
While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell.[2][4] These assays take into account factors such as cell permeability and off-target effects.
A. Cell-Based Phosphorylation Assay
Principle of the Assay:
This assay measures the phosphorylation of the downstream target of FluoroKinase, Substrate-TF, in a cellular context. A decrease in the phosphorylation of Substrate-TF upon treatment with 2,2,2-Trifluoroethoxybenzamide would indicate inhibition of the FluoroKinase pathway. A common method for this is an in-cell Western or a high-content imaging-based approach.
Detailed Protocol: In-Cell Western
Materials:
-
A cell line that endogenously expresses the FluoroKinase signaling pathway components.
-
Complete cell culture medium.
-
96-well clear-bottom black plates.
-
2,2,2-Trifluoroethoxybenzamide.
-
Growth factor to stimulate the pathway.
-
Primary antibodies: anti-phospho-Substrate-TF and a normalization antibody (e.g., anti-GAPDH).
-
Fluorescently labeled secondary antibodies.
-
Fixing and permeabilization buffers.
-
Blocking buffer.
-
An imaging system capable of detecting fluorescence in microplates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2,2,2-Trifluoroethoxybenzamide for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with the growth factor for a predetermined optimal time (e.g., 15-30 minutes) to induce phosphorylation of Substrate-TF.
-
-
Fixing and Permeabilization:
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images of the wells using a high-content imager.
-
Quantify the fluorescence intensity of the phospho-Substrate-TF signal and normalize it to the GAPDH signal.
-
Calculate the cellular IC50 value by plotting the normalized signal against the compound concentration.
-
B. Cytotoxicity Assay
Principle of the Assay:
It is essential to determine if the observed effects of the compound are due to specific pathway inhibition or general cytotoxicity.[5] A common method to assess cell viability is the MTT or resazurin reduction assay, which measures the metabolic activity of the cells.[6]
Detailed Protocol: Resazurin Reduction Assay
Materials:
-
The same cell line used in the phosphorylation assay.
-
Complete cell culture medium.
-
96-well clear plates.
-
2,2,2-Trifluoroethoxybenzamide.
-
Resazurin sodium salt solution.
-
A plate reader capable of measuring fluorescence.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2,2,2-Trifluoroethoxybenzamide for 24-72 hours.
-
-
Resazurin Addition:
-
Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) by fitting the data to a dose-response curve.
-
Data Summary and Interpretation
The results from the biochemical and cell-based assays should be compiled to provide a comprehensive profile of 2,2,2-Trifluoroethoxybenzamide.
| Assay | Parameter | Hypothetical Result | Interpretation |
| Biochemical Kinase Assay | IC50 | 50 nM | The compound is a potent direct inhibitor of FluoroKinase. |
| Cell-Based Phosphorylation Assay | Cellular IC50 | 200 nM | The compound is cell-permeable and inhibits the target pathway in a cellular context. The rightward shift from the biochemical IC50 is expected due to cellular factors. |
| Cytotoxicity Assay | CC50 | > 10 µM | The compound exhibits a good therapeutic window, as the concentration required for cytotoxicity is significantly higher than that for target inhibition. |
Conclusion
This application note provides a detailed framework for the initial in vitro characterization of the novel compound, 2,2,2-Trifluoroethoxybenzamide, using a hypothetical kinase target. The described biochemical and cell-based assays are fundamental in drug discovery for determining a compound's potency, mechanism of action, and safety profile.[7][8] The successful execution of these protocols will provide the foundational data necessary to guide further optimization and preclinical development of 2,2,2-Trifluoroethoxybenzamide as a potential therapeutic agent.
References
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
How to Design a Biochemical Assay Using GMP-Grade Reagents. Patsnap Synapse. [Link]
-
Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry. [Link]
-
In Vitro Assay Development. Genesis Drug Discovery & Development. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Assay Development 101: A Beginner's Guide. G-Biosciences. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. criver.com [criver.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. In Vitro Assay Development | Genesis Drug Discovery & Development [gd3services.com]
Application Notes and Protocols for Pharmacokinetic Studies of 2,2,2-Trifluoroethoxybenzamide Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of novel 2,2,2-Trifluoroethoxybenzamide derivatives. The following application notes and protocols are designed to ensure scientific integrity, technical accuracy, and adherence to regulatory expectations.
Introduction: The Significance of Pharmacokinetic Profiling
2,2,2-Trifluoroethoxybenzamide derivatives represent a promising class of therapeutic agents, with potential applications spanning various disease areas. The incorporation of the trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and target engagement. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for successful drug development. Rigorous pharmacokinetic studies provide the foundation for dose selection, safety assessment, and prediction of clinical outcomes. This guide will walk you through the critical considerations and detailed methodologies for characterizing the pharmacokinetic profile of this unique chemical series.
Pre-Study Considerations and Experimental Design
A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. The choices made at this stage will directly impact the quality of the results.
Rationale for Preclinical Species Selection
The selection of an appropriate animal model is a critical first step. While rodent models (e.g., rats, mice) are often used for initial screening due to cost and ethical considerations, it is advisable to use a second, non-rodent species (e.g., beagle dogs, cynomolgus monkeys) for more definitive studies. The choice should be guided by similarities in drug metabolism pathways to humans, which can be preliminarily assessed using in vitro tools like liver microsomes or hepatocytes from different species.[1][2]
Dose Formulation and Administration Route
The formulation should be tailored to the physicochemical properties of the specific 2,2,2-Trifluoroethoxybenzamide derivative and the intended clinical route of administration. For intravenous (IV) administration, a solubilizing agent may be necessary. For oral (PO) administration, a suspension or solution in a suitable vehicle (e.g., carboxymethylcellulose) is common.[3] The chosen formulation must be assessed for stability and compatibility with the test compound.
Study Design: Single vs. Multiple Dosing
Initial pharmacokinetic characterization typically involves a single-dose study to determine key parameters like clearance, volume of distribution, and half-life.[4][5] Multiple-dose studies are subsequently conducted to evaluate drug accumulation and steady-state kinetics. A typical study design would involve administering the compound at a minimum of two dose levels to assess dose proportionality.
In-Life Phase: Sample Collection
The in-life phase involves the administration of the compound to the selected animal species and the collection of biological samples at predetermined time points.
Blood Sampling Schedule
A well-designed blood sampling schedule is critical for accurately defining the concentration-time profile. For IV administration, frequent sampling is required in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase. For oral administration, sampling should be designed to capture the absorption phase (Tmax), as well as the distribution and elimination phases.[6]
Sample Processing and Storage
Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Plasma is typically separated by centrifugation and immediately frozen at -80°C to maintain the integrity of the analyte. Proper sample tracking and storage are essential to avoid mix-ups and degradation.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring that the data generated is accurate and reliable.[7][8] The principles outlined in the FDA and ICH M10 guidance documents should be strictly followed.[9][10][11][12][13][14][15][16]
Method of Choice: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[17]
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove potential interferences.[18] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
Chromatographic and Mass Spectrometric Conditions
Optimization of chromatographic conditions (e.g., column, mobile phase, gradient) is necessary to achieve good peak shape and separation from endogenous matrix components. Mass spectrometric parameters (e.g., parent and product ions, collision energy) must be optimized to ensure maximum sensitivity and selectivity.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed to demonstrate that it is suitable for its intended purpose.[15] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13][19]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter in a series of measurements, respectively.[13][19]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.[13]
In Vitro Metabolism Studies
Understanding the metabolic fate of 2,2,2-Trifluoroethoxybenzamide derivatives is crucial for interpreting in vivo pharmacokinetic data and predicting potential drug-drug interactions.
Metabolic Stability Assessment
Incubating the test compound with liver microsomes or hepatocytes from different species provides an initial assessment of its metabolic stability.[1][2] The rate of disappearance of the parent compound is monitored over time to determine its intrinsic clearance.
Metabolite Identification
LC-MS/MS can be used to identify potential metabolites formed during in vitro incubations. Based on the structure of 2,2,2-Trifluoroethoxybenzamide derivatives, likely metabolic pathways include:
-
Hydroxylation of the aromatic ring.
-
O-dealkylation of the trifluoroethoxy group, potentially leading to the formation of 2,2,2-trifluoroethanol, which is further metabolized to trifluoroacetic acid.[20][21]
-
Amide hydrolysis .
-
Glucuronidation or sulfation of hydroxylated metabolites.
It is important to note that benzamide itself can influence the activity of certain drug-metabolizing enzymes.[22]
Reaction Phenotyping
Identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound is important for predicting potential drug-drug interactions.[23] This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsome incubations.
Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations of the 2,2,2-Trifluoroethoxybenzamide derivative have been determined, the data is subjected to pharmacokinetic analysis to derive key parameters.
Non-Compartmental Analysis (NCA)
NCA is a model-independent method used to calculate key pharmacokinetic parameters directly from the concentration-time data.
Table 1: Key Pharmacokinetic Parameters Determined by NCA
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for extravascular administration) |
Interpretation of Pharmacokinetic Data
The calculated pharmacokinetic parameters provide valuable insights into the ADME properties of the compound. For example, a high clearance suggests rapid elimination, while a large volume of distribution indicates extensive tissue distribution. Low oral bioavailability may indicate poor absorption or significant first-pass metabolism.
Visualizations and Protocols
Experimental Workflow Diagram
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol: Bioanalytical Method Development and Validation
Objective: To develop and validate a robust LC-MS/MS method for the quantification of a 2,2,2-Trifluoroethoxybenzamide derivative in plasma.
Materials:
-
Reference standard of the 2,2,2-Trifluoroethoxybenzamide derivative
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte
-
Control plasma from the relevant species
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water, purified (e.g., Milli-Q)
-
LC-MS/MS system
Method Development:
-
Analyte and IS Tuning: Infuse a standard solution of the analyte and IS into the mass spectrometer to optimize the precursor and product ions and collision energy.
-
Chromatography: Develop a chromatographic method using a suitable C18 column to achieve good peak shape and retention. A typical gradient could be from 5% to 95% organic (ACN or MeOH with 0.1% FA) over several minutes.
-
Sample Preparation: Evaluate different sample preparation techniques (PPT, LLE, SPE) for extraction efficiency and matrix effects. For initial screening, PPT with ACN is often a good starting point.
-
Calibration Curve and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known amounts of the analyte into control plasma.
Method Validation (as per ICH M10 guidelines[9]):
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention time of the analyte and IS.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99.
-
LLOQ: The LLOQ should be determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature for the expected duration of sample handling.
-
Long-term stability: At -80°C for the expected duration of sample storage.
-
Stock solution stability: At room temperature and refrigerated.
-
-
Matrix Effect: Assess the ion suppression or enhancement from different lots of plasma.
Hypothetical Pharmacokinetic Data
Table 2: Hypothetical Pharmacokinetic Parameters of Compound XYZ following a Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 3500 | 17500 |
| t1/2 (h) | 4.5 | 4.8 |
| CL (L/h/kg) | 0.286 | - |
| Vd (L/kg) | 1.8 | - |
| F% | - | 50 |
Conclusion
The successful pharmacokinetic characterization of 2,2,2-Trifluoroethoxybenzamide derivatives is a critical step in their development as potential therapeutic agents. The application notes and protocols outlined in this guide provide a framework for conducting these studies with scientific rigor and in accordance with regulatory expectations. By carefully considering experimental design, employing validated bioanalytical methods, and thoroughly analyzing the resulting data, researchers can gain a comprehensive understanding of the ADME properties of these novel compounds, thereby enabling informed decision-making in the drug development process.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration (TGA). [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. U.S. Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Outsourced Pharma. [Link]
-
selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - MDPI. MDPI. [Link]
-
Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - Semantic Scholar. Semantic Scholar. [Link]
-
Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed. National Center for Biotechnology Information. [Link]
-
Current development of bioanalytical sample preparation techniques in pharmaceuticals. ResearchGate. [Link]
-
Bioanalytical methods - Faculty of Pharmacy - Research Portal. Charles University. [Link]
-
Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). JPST. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
An Overview of Bioanalytical Methods | Walsh Medical Media. Walsh Medical Media. [Link]
-
In vitro prediction and in vivo verification of enantioselective human tofisopam metabolite profiles - PubMed. National Center for Biotechnology Information. [Link]
-
The in Vivo Effect of Benzamide and Phenobarbital on Liver Enzymes: poly(ADP-ribose) Polymerase, Cytochrome P-450, Styrene Oxide Hydrolase, Cholesterol Oxide Hydrolase, Glutathione S-transferase and UDP-glucuronyl Transferase - PubMed. National Center for Biotechnology Information. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. Stanford University. [Link]
-
Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. MDPI. [Link]
-
Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats - Semantic Scholar. Semantic Scholar. [Link]
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - MDPI. MDPI. [Link]
-
Oral availability and pharmacokinetic characteristics of ketoprofen enantiomers after oral and intravenous administration in Asian elephants (Elephas maximus) - ResearchGate. ResearchGate. [Link]
-
Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. worldwide.com [worldwide.com]
- 14. fda.gov [fda.gov]
- 15. fyonibio.com [fyonibio.com]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 18. researchgate.net [researchgate.net]
- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 20. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The in vivo effect of benzamide and phenobarbital on liver enzymes: poly(ADP-ribose) polymerase, cytochrome P-450, styrene oxide hydrolase, cholesterol oxide hydrolase, glutathione S-transferase and UDP-glucuronyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro prediction and in vivo verification of enantioselective human tofisopam metabolite profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental setup for high-throughput screening of 2,2,2-Trifluoroethoxybenzamide analogs"
Topic: Experimental Setup for High-Throughput Screening of 2,2,2-Trifluoroethoxybenzamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to establishing a robust high-throughput screening (HTS) campaign for the identification of bioactive 2,2,2-Trifluoroethoxybenzamide analogs. This chemical scaffold is of growing interest due to the unique physicochemical properties conferred by the trifluoroethoxy group, such as increased metabolic stability and lipophilicity, making it a valuable motif in modern medicinal chemistry.[1] We detail a complete workflow, from initial assay selection and development to the execution of a primary screen and subsequent data analysis for hit identification. The core of this guide is a detailed protocol for a Fluorescence Polarization (FP)-based biochemical assay, a homogenous and robust method well-suited for screening large compound libraries against purified enzyme targets like kinases or proteases.[2][3][4] Methodologies for ensuring data quality, including rigorous quality control metrics and the integration of laboratory automation, are discussed to provide a self-validating and reproducible screening system.
Introduction: The Rationale for Screening Trifluoroethoxybenzamide Analogs
The integration of fluorinated moieties into small molecules is a cornerstone strategy in drug discovery. The 2,2,2-trifluoroethoxy group, in particular, can significantly enhance a compound's binding affinity, metabolic stability, and membrane permeability. Analogs of the benzamide scaffold have been explored for a wide range of biological activities, including as potential antiretroviral agents.[5] Given the vast chemical space that can be explored through analog synthesis, a high-throughput screening (HTS) approach is essential to rapidly and efficiently identify molecules that interact with a specific biological target.[6][7]
This guide uses the common scenario of identifying enzyme inhibitors from a library of 2,2,2-Trifluoroethoxybenzamide analogs. Enzymes remain one of the most frequently pursued target classes in drug discovery, and numerous robust HTS technologies have been developed for this purpose.[4][8]
Strategic Assay Selection for the HTS Campaign
The choice of assay technology is the most critical decision in an HTS campaign. The optimal assay should be robust, scalable, cost-effective, and, most importantly, suitable for the specific biological question being addressed. For screening small molecule inhibitors against a purified enzyme, several excellent technologies are available.
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner, such as a protein.[3] In a competition assay format, an unlabeled compound from the library that binds to the target enzyme will displace the fluorescent tracer, leading to a decrease in polarization. FP is a homogenous (no-wash) assay with a stable signal, making it highly amenable to automation and miniaturization.[2][9] Its sensitivity to changes in molecular weight makes it ideal for detecting the binding of small molecules to larger protein targets.[10][11]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of energy between a "Donor" and "Acceptor" bead.[12][13] When these beads are brought into close proximity by a biological interaction (e.g., an enzyme binding its substrate), a luminescent signal is generated.[14] Inhibitors will disrupt this interaction, leading to a loss of signal. AlphaScreen is extremely sensitive and versatile, suitable for detecting enzyme activity, protein-protein interactions, and secondary messengers.[15][16]
-
Cell-Based Assays: These assays provide data in a more biologically relevant context by using living cells.[17][18][19] Readouts can include changes in reporter gene expression, cell viability, or the activation of specific signaling pathways. While powerful, they can exhibit higher variability and are often more complex to develop and execute than biochemical assays.[20]
For this application note, we will focus on Fluorescence Polarization due to its robustness, cost-effectiveness, and direct measurement of binding, which is an ideal starting point for identifying inhibitors of a purified enzyme target.
HTS Workflow Overview
A successful HTS campaign is a multi-stage process that extends beyond the primary screen. It is a funneling process designed to progressively narrow down a large library to a small number of well-characterized and validated "hit" compounds.
Caption: Principle of the competitive Fluorescence Polarization assay.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Description/Supplier | Purpose |
| Target Enzyme | Purified protein (e.g., >95% purity) | The biological target of interest. |
| Fluorescent Tracer | Fluorescently-labeled ligand/peptide | The probe that binds to the target. |
| Assay Buffer | e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4 | Maintains protein stability and prevents non-specific binding. |
| Compound Library | 10 mM in 100% DMSO | Source of 2,2,2-Trifluoroethoxybenzamide analogs. |
| DMSO | Anhydrous, >99.9% purity | Solvent for compounds. |
| Microplates | 384-well, low-volume, black, non-binding surface | Assay plates for HTS. |
Instrumentation
-
Automated Liquid Handler: A robotic system capable of accurately dispensing nanoliter to microliter volumes is essential for HTS. [21][22][23]This ensures precision, reproducibility, and the throughput required for large libraries. [24][25]* Microplate Reader: A reader capable of measuring fluorescence polarization is required. It should be equipped with appropriate excitation and emission filters for the chosen fluorophore.
Protocol 1: Assay Development and Validation
Objective: To determine optimal reagent concentrations and validate the assay's suitability for HTS by calculating the Z'-factor.
-
Enzyme Titration:
-
Prepare a serial dilution of the target enzyme in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer to all wells of a 384-well plate.
-
Add the enzyme dilutions to the plate.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization.
-
Goal: Identify the enzyme concentration that yields ~80% of the maximum FP signal (EC80). This ensures the assay is sensitive to competitive inhibitors.
-
-
DMSO Tolerance:
-
Using the determined EC80 concentration of the enzyme and the fixed tracer concentration, set up assay wells containing increasing concentrations of DMSO (e.g., 0% to 5%).
-
Incubate and read the FP signal.
-
Goal: Determine the maximum DMSO concentration that does not significantly affect the assay window (the difference between high and low FP signals). Typically, HTS assays are run at a final DMSO concentration of 1% or less.
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical measure of the quality of an HTS assay. [10][26] * Prepare 16-24 wells of "high signal" controls (Enzyme + Tracer + DMSO vehicle).
-
Prepare 16-24 wells of "low signal" controls (Tracer + DMSO vehicle, no enzyme). An unlabeled saturating ligand can also be used for a more representative low control.
-
Incubate and read the FP signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) where μ and σ are the mean and standard deviation, and p and n are the positive (high) and negative (low) controls.
-
Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is > 0.5. [27]
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire 2,2,2-Trifluoroethoxybenzamide analog library at a single concentration to identify primary "hits".
-
Compound Plating:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the 10 mM DMSO stock plates into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 50 µL assay volume.
-
Designate specific columns for controls:
-
Column 1 & 23: High Signal (DMSO vehicle only)
-
Column 2 & 24: Low Signal (Saturating unlabeled ligand or no enzyme)
-
-
-
Reagent Addition (Automated):
-
Add the target enzyme (at 2X the final EC80 concentration) to all wells containing library compounds and high signal controls. Add assay buffer to the low signal control wells.
-
Allow the plate to incubate for a pre-determined time (e.g., 30 minutes) to allow compounds to bind to the enzyme. This pre-incubation step is particularly important for identifying slow-binding or covalent inhibitors. [28] * Add the fluorescent tracer (at 2X the final concentration) to all wells.
-
-
Incubation and Detection:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires an automated and systematic analysis workflow. [6][29][30]
Caption: Data analysis pipeline from raw data to a primary hit list.
-
Quality Control: For each plate, calculate the Z'-factor from the intra-plate controls. Plates with a Z'-factor < 0.5 should be flagged for review or re-screening. [27]
-
Data Normalization: Convert the raw millipolarization (mP) values for each compound well into a percentage inhibition value.
-
% Inhibition = 100 * ( (High_Control_Mean - Sample_Value) / (High_Control_Mean - Low_Control_Mean) )
-
-
Hit Selection: A "hit" is defined as a compound that produces a statistically significant effect. A common method is to set a threshold based on the distribution of the sample data.
-
Threshold: Define a hit as any compound with a % Inhibition greater than three times the standard deviation of the entire sample population on the plate (or a fixed cutoff like >50% inhibition).
-
Hit Validation: The Path Forward
Primary hits from an HTS campaign require further validation to confirm their activity and rule out artifacts.
-
Hit Confirmation: Re-test the primary hits, ideally using a freshly sourced sample of the compound powder, to ensure the activity is real and not due to degradation or contamination in the library plate.
-
Dose-Response Analysis: Test confirmed hits in a serial dilution to determine their potency (IC50). This involves generating a curve of % inhibition versus compound concentration.
-
Orthogonal Assays: Validate the hits using a different assay technology (e.g., an enzyme kinetics assay or AlphaScreen) to ensure the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).
By following this structured approach, researchers can effectively leverage HTS to discover novel, bioactive 2,2,2-Trifluoroethoxybenzamide analogs, paving the way for the development of new therapeutic agents.
References
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PMC. URL: [Link]
-
Title: AlphaScreen. Source: BMG LABTECH. URL: [Link]
-
Title: AlphaScreen®. Source: Berthold Technologies GmbH & Co.KG. URL: [Link]
-
Title: AlphaScreen SureFire Phospho-ERK assay. Source: BMG Labtech. URL: [Link]
-
Title: From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Source: BioAscent. URL: [Link]
-
Title: A workflow for high-throughput screening, data analysis, processing, and hit identification. Source: SciLifeLab Publications. URL: [Link]
-
Title: The Use of AlphaScreen Technology in HTS: Current Status. Source: Bentham Open. URL: [Link]
-
Title: High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Source: PubMed. URL: [Link]
-
Title: Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Source: Medium. URL: [Link]
-
Title: Fluorescence Polarization Detection. Source: BMG LABTECH. URL: [Link]
-
Title: What is the current value of fluorescence polarization assays in small molecule screening? Source: Taylor & Francis Online. URL: [Link]
-
Title: Liquid-Handling in High-Throughput Screening. Source: Microlit USA. URL: [Link]
-
Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Source: MDPI. URL: [Link]
-
Title: High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. Source: SAGE Journals. URL: [Link]
-
Title: High-Throughput Screening. Source: Genedata Screener. URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: Visikol. URL: [Link]
-
Title: Covalent inhibitor drug discovery. Source: Domainex. URL: [Link]
-
Title: HTS Data Analysis. Source: chem IT Services. URL: [Link]
-
Title: Automating HTS Workflows. Source: Biocompare.com. URL: [Link]
-
Title: Liquid Handling Robotics (Automated Systems). Source: Labcompare.com. URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: PubMed. URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: ACS Publications. URL: [Link]
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Source: Lab on a Chip (RSC Publishing). URL: [Link]
-
Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: PubMed. URL: [Link]
-
Title: Robotic Liquid Handling and Automation in Epigenetics. Source: PubMed. URL: [Link]
-
Title: High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. Source: ACS Publications. URL: [Link]
-
Title: SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Source: KNIME. URL: [Link]
-
Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: ACS Publications. URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery. Source: Lifescience Global. URL: [Link]
-
Title: An Overview of High Throughput Screening. Source: The Scientist. URL: [Link]
-
Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates. Source: PMC. URL: [Link]
-
Title: Introduction: cell-based assays for high-throughput screening. Source: PubMed. URL: [Link]
-
Title: Mechanism of toxicity of 2,2,2-trifluoroethanol in rats. Source: PubMed. URL: [Link]
-
Title: 2,2,2-Trifluoroethoxylated Drugs. Source: ResearchGate. URL: [Link]
-
Title: Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Source: PubMed. URL: [Link]
-
Title: Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Source: PubMed. URL: [Link]
-
Title: Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Source: PubMed. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 7. atcc.org [atcc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. berthold.com [berthold.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 17. marinbio.com [marinbio.com]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. Liquid-Handling in High-Throughput Screening [microlit.us]
- 23. labcompare.com [labcompare.com]
- 24. Robotic liquid handling and automation in epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. the-scientist.com [the-scientist.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. High-Throughput Screening | Genedata Screener [genedata.com]
- 28. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 29. chemits.com [chemits.com]
- 30. knime.com [knime.com]
Application Note: A Scalable Synthesis of 2,5-Bis(2,2,2-Trifluoroethoxy)benzamide for Preclinical Drug Development
Abstract
This application note provides a detailed, robust, and scalable synthetic protocol for 2,5-Bis(2,2,2-trifluoroethoxy)benzamide, a key structural motif found in various pharmacologically active molecules. The synthesis is designed to meet the demands of preclinical studies, where the consistent provision of high-purity Active Pharmaceutical Ingredient (API) is paramount.[1][2][3] We present a multi-step synthesis beginning from 2,5-dibromotoluene, proceeding through key intermediates 2,5-bis(2,2,2-trifluoroethoxy)toluene and 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[4][5] The final amidation is achieved via a highly efficient acid chloride intermediate. This document outlines the rationale behind the chosen synthetic route, detailed step-by-step protocols, process scale-up considerations, and the analytical quality control (QC) strategy required to deliver API suitable for IND-enabling toxicology studies.[6]
Introduction: The Need for a Scalable Synthetic Route
The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is a critical pharmacophore in several investigational new drugs, including those targeting ion channels and receptor pathways.[4][7] Its unique electronic properties, conferred by the two trifluoroethoxy groups, can significantly enhance metabolic stability and binding affinity. As a lead candidate progresses from discovery to preclinical development, the demand for the API increases from milligrams to hundreds of grams, or even kilograms.[6] This transition necessitates a synthetic process that is not only high-yielding but also safe, cost-effective, and reproducible at scale.
The primary challenge in scaling up synthesis is moving beyond laboratory techniques, such as chromatography, to more industrially viable methods like crystallization for purification.[6][8] Furthermore, the quality of the API must be rigorously controlled to ensure that the results of preclinical safety and efficacy studies are reliable and reproducible.[2][9] This application note addresses these challenges by providing a well-vetted process suitable for producing preclinical-grade 2,5-Bis(2,2,2-trifluoroethoxy)benzamide.
Retrosynthetic Analysis and Strategy
The chosen synthetic pathway is a three-stage process designed for scalability and robustness. The strategy hinges on the late-stage formation of the amide bond, a reliable and well-understood transformation in process chemistry.[10][11]
The overall transformation is as follows:
Caption: High-level overview of the synthetic workflow.
Rationale for Route Selection:
-
Convergent Approach: The core scaffold is built first, followed by functional group manipulations, which is a common strategy in drug synthesis.
-
Commercially Available Starting Materials: 2,5-dibromotoluene and 2,2,2-trifluoroethanol are readily available bulk chemicals, ensuring a secure supply chain.
-
Robust Reactions: The selected reactions (Ullmann etherification, permanganate oxidation, and acylation) are well-documented and known to be scalable.[4][5]
-
Crystalline Intermediates: The key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a crystalline solid, which allows for highly effective purification by recrystallization, avoiding the need for chromatography at this crucial stage.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn.[12][13][14] 2,2,2-Trifluoroethanol is volatile and can cause respiratory irritation.[12][15] Thionyl chloride is corrosive and reacts violently with water; it must be handled with extreme care.
Protocol 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)toluene
This procedure is adapted from established methods for aryl ether synthesis.[4][5]
-
Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromotoluene (100 g, 0.40 mol), 2,2,2-trifluoroethanol (120 g, 1.20 mol, 3.0 eq), potassium carbonate (166 g, 1.20 mol, 3.0 eq), and copper(II) sulfate (4.5 g, 0.028 mol, 0.07 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (800 mL).
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 2 L of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield 2,5-bis(2,2,2-trifluoroethoxy)toluene as a low-melting solid or oil.
-
Expected Yield: 85-95%.[4]
-
Protocol 2: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
This step involves the oxidation of the methyl group on the toluene derivative.
-
Reaction Setup: To a 3 L multi-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, add the 2,5-bis(2,2,2-trifluoroethoxy)toluene from the previous step (100 g, 0.34 mol) and water (1 L).
-
Oxidation: Heat the mixture to 85-95 °C. Slowly add an aqueous solution of sodium permanganate (approx. 40% solution, ~1.5 L, ~4.5 eq) portion-wise over 4-6 hours, maintaining the internal temperature below 100 °C.[4] The reaction is highly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 90-95 °C for an additional 2-3 hours after the addition is complete, until the purple color of the permanganate has discharged.
-
Work-up:
-
Cool the mixture to room temperature and filter off the manganese dioxide byproduct through a pad of celite. Wash the filter cake with warm water.
-
Combine the filtrate and washes, and cool to 10-15 °C in an ice bath.
-
Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Stir for 1 hour in the ice bath.
-
-
Purification:
-
Filter the solid product and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white crystalline solid.
-
Expected Yield: 70-80%.
-
Protocol 3: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide
This final step involves the formation of the amide via an acid chloride intermediate.
-
Acid Chloride Formation:
-
In a 1 L flask under a nitrogen atmosphere, suspend the benzoic acid derivative (50 g, 0.157 mol) in toluene (250 mL).
-
Add thionyl chloride (28 g, 0.236 mol, 1.5 eq) dropwise at room temperature. Add a catalytic amount of DMF (0.5 mL).
-
Heat the mixture to 70-80 °C for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is used directly in the next step.[16]
-
-
Amidation (Schotten-Baumann conditions): [10]
-
In a separate 2 L flask, cool 500 mL of concentrated aqueous ammonia (28-30%) to 0-5 °C in an ice-salt bath.
-
Dissolve the crude acid chloride in 250 mL of anhydrous dichloromethane (DCM).
-
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonia solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude benzamide.
-
Recrystallize the crude product from ethyl acetate/hexanes to yield 2,5-Bis(2,2,2-trifluoroethoxy)benzamide as a pure white solid.
-
Expected Yield: 85-95%.
-
Process Optimization and Scale-Up Considerations
Transitioning from the benchtop (gram scale) to a pilot plant (kilogram scale) for preclinical supply requires careful process optimization.[6][8]
Caption: Decision workflow for process scale-up.
-
Thermal Management: The permanganate oxidation is highly exothermic. At scale, this requires a jacketed reactor with precise temperature control and a carefully controlled addition rate to prevent thermal runaway.
-
Reagent Selection: While thionyl chloride is effective, oxalyl chloride can be an alternative for acid chloride formation, producing only gaseous byproducts. For the amidation, using aqueous ammonia is cost-effective and simplifies work-up.[10]
-
Solvent Selection: Dichloromethane (DCM) is effective but is facing increasing regulatory scrutiny. Consider replacing it with a greener solvent like 2-methyltetrahydrofuran (2-MeTHF) for the final amidation and extraction steps.
-
Purification Strategy: The purification of the final product and key intermediates relies on crystallization. A systematic screening of solvents and conditions is necessary to ensure high recovery and purity at scale. The unique solubility properties of highly fluorinated compounds can be exploited in this process.[17]
Quality Control for Preclinical API
The final product must meet stringent specifications to be used in preclinical studies.[2][9] A comprehensive set of analytical tests is required to establish its identity, purity, and stability.
Table 1: API Specifications for Preclinical Use
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectrum conforms to the reference standard |
| FT-IR | Spectrum conforms to the reference standard | |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ matches theoretical mass ± 5 ppm | |
| Purity | HPLC/UPLC (Assay) | ≥ 98.0% |
| HPLC/UPLC (Impurities) | Any single impurity ≤ 0.15%, Total impurities ≤ 1.0% | |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines (e.g., Ethyl Acetate <5000 ppm) |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Inorganic Impurities | Sulfated Ash | ≤ 0.1% |
Analytical Methods Overview:
-
NMR Spectroscopy: Provides unambiguous structural confirmation. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoroethoxy groups.
-
HPLC/UPLC: The primary tool for determining purity and quantifying impurities. A validated, stability-indicating method must be developed.[18]
-
GC-MS: Used for analyzing volatile impurities and residual solvents from the synthesis.[18]
-
Stability Studies: The API should be subjected to accelerated stability testing (e.g., 40 °C / 75% RH) to determine its shelf-life and appropriate storage conditions, a requirement for regulatory filings.[9]
Conclusion
This application note details a comprehensive and scalable synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide. By employing robust chemical transformations and focusing on non-chromatographic purification methods, this process is well-suited for producing the multi-gram to kilogram quantities of high-purity API required for preclinical development. The outlined analytical controls ensure that the material meets the stringent quality standards necessary for reliable and successful IND-enabling studies.
References
-
Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Bispen, T. A., Mikhailova, T. V., Moldavskii, D. D., Furin, G. G., & Shkultetskaya, L. V. (n.d.). Purification of perfluorinated organic compounds. Sciact. Retrieved from [Link]
-
de Alaniz, J. R., et al. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Sciencelab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
-
Moravek. (2024, July 24). Exploring the Process of Clinical Trials for API Testing. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Pharmaoffer.com. (2023, April 20). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic fluorine compounds.
-
Clival Database. (2025, February 4). API Clinical Trials Explained from Development to Surveillance. Retrieved from [Link]
-
Regulatory Compliance Firms. (2025, December 17). API Specification and Acceptance Criteria: Global Guidelines. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
ACS Publications. (2023, November 10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Retrieved from [Link]
- Google Patents. (2008, May 15). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
-
Contract Pharma. (2021, June 7). Strategies for Entering Phase 1 Clinical Development with Limited API. Retrieved from [Link]
-
MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
Patsnap Eureka. (2026, February 28). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Arkivoc. (n.d.). Concurrent pathways to explain solvent and substituent effects for solvolyses of benzoyl chlorides in ethanol-trifluoroethanol mixtures. Retrieved from [Link]
-
Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Benzamide. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol.
-
LookChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds in Low Concentrations in Air. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. API Clinical Trials Explained from Development to Surveillance [clival.com]
- 4. CA2660364A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 6. contractpharma.com [contractpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin [catrin.com]
- 9. API Specification and Acceptance Criteria: Global Guidelines â regulatory compliance firms – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 12. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com [carlroth.com]
- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 16. mdpi.com [mdpi.com]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,2-Trifluoroethoxybenzamide Derivatives
Welcome to the Advanced Technical Support Center. 2,2,2-Trifluoroethoxybenzamides—a critical structural motif found in antiarrhythmic agents like flecainide and various fluorinated amphiphiles—present unique purification bottlenecks[1][2]. The highly electronegative trifluoroethoxy groups alter the molecule's dipole moment and solvation energy, while the benzamide core introduces hydrogen-bonding complexities and susceptibility to hydrolysis[3].
Designed for drug development professionals, this guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind purification failures and offering self-validating protocols to ensure high-purity isolation.
Part 1: Core Troubleshooting & FAQs
Q1: Why do my fluorinated byproducts co-elute with the target 2,2,2-trifluoroethoxybenzamide during standard Reverse-Phase HPLC?
The Causality: Standard C18 columns separate molecules based on hydrophobicity. However, heavily fluorinated molecules exhibit "fluorophilicity"—a unique partitioning behavior that does not correlate linearly with standard lipophilicity[4]. When structurally similar impurities (e.g., unreacted starting materials or regioisomers) differ only by their fluorine content percentage (F%), standard aqueous/acetonitrile gradients fail to resolve them because the hydrophobic interactions are overwhelmed by the fluorocarbon domains[5][6]. The Solution: Implement "hetero-pairing" chromatography . Research demonstrates that pairing a less hydrophobic reverse-phase column (like C8) with a fluorinated eluent (e.g., 2,2,2-trifluoroethanol, TFE) drastically improves the resolution of fluorinated amphiphiles[5][6]. The TFE adsorbs onto the stationary phase, inducing a unique selectivity that separates analytes based strictly on their F%[5][6].
Q2: When converting the purified free base to a hydrochloride or acetate salt, I observe partial hydrolysis of the benzamide bond and yield loss. How can I prevent this?
The Causality: Benzamides can undergo acid-catalyzed hydrolysis in aqueous or polar protic solvents, especially when subjected to the strong acids required for salt formation. The solvent acts as a dielectric medium that stabilizes the transition state for nucleophilic attack on the benzamide carbonyl. Furthermore, isolating the salt from the solvent often requires harsh thermal evaporation, exacerbating degradation. The Solution: Utilize a solid-gas phase reaction system . By exposing the solid free base directly to anhydrous hydrogen chloride gas or acetic acid vapors, the salt forms quantitatively without a solvent medium. This completely bypasses solvent-mediated hydrolysis and forces protonation strictly at the most basic site (e.g., the piperidine nitrogen in flecainide precursors)[7].
Q3: My continuous flow synthesis produces a mixture of unreacted starting materials and the target benzamide. How do I purify this without breaking the continuous flow?
The Causality: Traditional batch workups (like liquid-liquid extraction) interrupt flow chemistry, causing bottlenecks and exposing sensitive intermediates to atmospheric degradation over time. The Solution: Integrate in-line automated flash chromatography directly into the flow reactor output[8]. By coupling the flow reactor to a continuous simulated moving bed (SMB) or an automated flash system, you can continuously separate the target benzamide from unreacted amines without breaking the system's continuum[8].
Part 2: Quantitative Data & Method Optimization
Summarizing the chromatographic shifts required to resolve fluorinated benzamides, the table below contrasts standard methods with the optimized hetero-pairing approach.
Table 1: Comparison of HPLC Conditions for 2,2,2-Trifluoroethoxybenzamides
| Parameter | Standard RP-HPLC | Optimized "Hetero-Pairing" HPLC | Mechanistic Rationale |
| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) | C8 provides less hydrophobic retention, allowing fluorophilic interactions to dominate the separation mechanism[5][6]. |
| Mobile Phase B | Acetonitrile / Methanol | 0.1% TFA in 2,2,2-Trifluoroethanol (TFE) | TFE dynamically coats the stationary phase, creating a fluorous-like surface that selectively retains molecules based on F%[5][6]. |
| Temperature | 20°C - 25°C | 45°C | Elevated temperature improves mass transfer kinetics and achieves baseline separation of closely related fluorinated analogs[5][6]. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Hetero-Pairing HPLC Purification of Fluorinated Mixtures
This protocol is designed to separate the target benzamide from impurities differing only in fluorine content.
-
Sample Preparation: Dissolve the crude 2,2,2-trifluoroethoxybenzamide mixture in a minimal volume of the starting mobile phase to prevent solvent-shock at the column head.
-
Column Setup: Install a C8 reverse-phase column (e.g., Zorbax XDB-C8) and set the column chamber temperature to exactly 45°C[5][6].
-
Eluent Configuration: Prepare Eluent A (0.1% TFA in LC-MS grade water) and Eluent B (0.1% TFA in 2,2,2-Trifluoroethanol)[5][6].
-
Gradient Execution: Run a linear gradient from 60% B to 100% B over 20 minutes at a flow rate of 1.0 mL/min[6]. Monitor UV-Vis absorption at 210 nm[6].
-
System Self-Validation: Do not rely solely on UV. Collect the separated fractions and immediately analyze them via 19 F-NMR. The distinct chemical shifts and integration of the -CF 3 groups will definitively validate the separation of varying F% impurities before you commit to solvent removal.
Protocol B: Solvent-Free Solid-Gas Phase Salt Formation
This protocol quantitatively converts the free base to a salt while eliminating the risk of amide hydrolysis.
-
Substrate Preparation: Add the purified 2,2,2-trifluoroethoxybenzamide free base powder (e.g., 10 g) into a pressure-withstanding reactor equipped with a gas inlet and a purge valve[7].
-
Atmospheric Purging: Rotate the flask with an electric motor to agitate the powder. Pass a stream of dry nitrogen over the solid for 3 minutes to strictly exclude atmospheric moisture[7].
-
Gas Exposure: Stop the nitrogen flow. Introduce neat anhydrous hydrogen chloride gas (or nitrogen bubbled through pure acetic acid for acetate salts) at a regulated pressure of 30 psig[7].
-
Reaction: Maintain gas exposure for 2 to 15 hours depending on batch size, ensuring continuous mechanical agitation of the powder bed[7].
-
System Self-Validation: Purge the reactor with nitrogen, then apply a vacuum at 60°C for 16 hours to remove any excess, unreacted acid[7]. Validation Check: Weigh the final dry powder. The mass gain must perfectly match the theoretical molar equivalent of the acid (e.g., an exact 0.86 to 1.0 molar eq. mass increase confirms complete conversion without degradation)[7].
Part 4: Purification Decision Matrix
Figure 1: Decision matrix and purification workflow for 2,2,2-trifluoroethoxybenzamide derivatives.
References
- Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- - the NIST WebBook. National Institute of Standards and Technology (NIST).
- 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide - PubChem. National Institutes of Health (NIH).
- US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions. Google Patents.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC / National Institutes of Health (NIH).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC / National Institutes of Health (NIH).
- Continuous purification from flow chemistry systems with in line flash chromatography. YouTube.
- Calcium dysregulation in heart diseases. CNR-IRIS.
Sources
- 1. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | C17H14F6N2O3 | CID 93669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability and Degradation of 2,2,2-Trifluoroethoxybenzamide
Disclaimer: As of March 2026, comprehensive, publicly available stability studies specifically for 2,2,2-Trifluoroethoxybenzamide are not extensively documented in scientific literature. This guide, therefore, presents a robust framework based on the established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and the known chemical behavior of benzamide and trifluoroethoxy-substituted compounds.[1] The methodologies, pathways, and troubleshooting advice provided are intended to serve as an expert-level template for initiating and interpreting the stability assessment of this molecule.
Introduction to the Intrinsic Stability of 2,2,2-Trifluoroethoxybenzamide
2,2,2-Trifluoroethoxybenzamide belongs to the benzamide class of compounds, which are integral to numerous therapeutic agents.[2] The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] Understanding the intrinsic stability of the molecule requires subjecting it to forced degradation (stress testing), a process where the compound is exposed to conditions more severe than standard accelerated stability testing.[1][4] This process is fundamental for identifying potential degradation products, elucidating degradation pathways, and, most importantly, for developing and validating a stability-indicating analytical method capable of quantifying the API in the presence of its degradants.[1][3]
The 2,2,2-trifluoroethoxy group is generally considered stable due to the high energy of the C-F bond.[5] However, the molecule's overall stability is dictated by the reactivity of the benzamide functional group, which is susceptible to several degradation mechanisms.
Predicted Degradation Pathways
Based on the chemistry of the benzamide functional group, the following degradation pathways are predicted under stress conditions. The objective of a forced degradation study is to induce a target degradation of approximately 5-20%, which is sufficient to generate and identify primary degradation products without causing further, more complex secondary degradation.[1]
-
Hydrolytic Degradation (Acidic & Basic): This is the most anticipated degradation pathway for benzamides.[2] The amide bond is susceptible to cleavage via hydrolysis, yielding 2,2,2-trifluoroethoxybenzoic acid and ammonia. This reaction is typically catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. While the trifluoroethoxy group itself is generally robust, some fluorinated compounds have shown unexpected lability under strong alkaline conditions, though this is less common for trifluoroethoxy ethers.[6]
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can initiate degradation.[7] Oxidation can occur at several sites on the molecule. The primary mechanisms involve free-radical mediated reactions (autoxidation) or peroxide-mediated processes.[7] This can lead to the formation of N-oxides or hydroxylation of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, benzamides can undergo thermal decomposition. This process often proceeds through homolytic cleavage, generating free radicals and potentially leading to a complex mixture of products.[8] For related polyamide structures, degradation often initiates at the amide linkage.[9][10]
-
Photodegradation: Many APIs are sensitive to light. Exposure to UV or visible light can provide the energy to induce photochemical reactions, leading to degradation products. Photostability testing is a mandatory part of forced degradation studies as per ICH Q1B guidelines.[1]
Caption: Predicted degradation pathways for 2,2,2-Trifluoroethoxybenzamide.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific issues researchers may encounter during stability testing and analysis.
| Problem / Observation | Probable Cause(s) | Recommended Action / Solution |
| Multiple new, small peaks appear in the HPLC chromatogram of a control sample. | 1. Contaminated mobile phase or solvent. 2. Sample carryover from a previous injection. 3. Autodegradation of the compound in the dissolution solvent (e.g., acetonitrile/water). | 1. Prepare fresh mobile phases and solvents daily. 2. Implement a robust needle wash protocol in the HPLC method, potentially using a stronger solvent. 3. Evaluate the stability of the compound in the analytical solvent over the typical run time. If unstable, cool the autosampler tray and minimize time before injection. |
| Significant loss of parent compound (>30%) in a mild stress condition (e.g., neutral hydrolysis at 60°C). | 1. The compound is intrinsically highly labile under these conditions. 2. Incorrect concentration of the stressor (e.g., acid/base contamination). 3. Error in sample preparation or dilution. | 1. Redesign the experiment with milder conditions (e.g., lower temperature, shorter time points) to achieve the target 5-20% degradation.[1] 2. Verify the pH of the neutral solution. Use buffered solutions if necessary. 3. Re-prepare the sample, ensuring accurate weighing and dilution. |
| Mass balance is poor (<95%). The sum of the parent peak and degradant peaks does not account for the initial amount. | 1. A major degradant is not being detected by the UV detector (lacks a chromophore). 2. A degradant is non-volatile or highly volatile and not suitable for the chosen analytical method. 3. A degradant is precipitating out of solution. 4. The parent compound or a degradant is adsorbing to the vial or column. | 1. Use a mass spectrometer (LC-MS) in parallel with UV detection to search for non-chromophoric products.[11][12] 2. Consider using alternative detection methods if volatile degradants are suspected (e.g., GC-MS). 3. Visually inspect stressed samples for precipitation. If observed, modify the solvent system. 4. Use deactivated glass vials and evaluate column recovery. |
| Peak shape for the parent compound or degradants is poor (e.g., tailing, fronting). | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the column stationary phase (e.g., silanol interactions). 4. Column degradation due to extreme pH. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Modify the mobile phase pH or add an ion-pairing agent. Consider a different column chemistry. 4. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid 2,2,2-Trifluoroethoxybenzamide?
-
A: Based on the general properties of benzamides, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions (2-8°C) to minimize the risk of hydrolytic and thermal degradation.
-
-
Q2: How do I start a forced degradation study for this compound?
-
A: Begin by preparing a stock solution in a suitable solvent (e.g., methanol or acetonitrile). Subject aliquots of this solution to a range of stress conditions as detailed in Section 5: Experimental Protocols. Key conditions to test are acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and photolysis (as per ICH Q1B).[1]
-
-
Q3: What analytical technique is best for developing a stability-indicating method?
-
A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most robust technique.[4] A gradient elution method is highly recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants. For peak purity analysis and identification of degradants, a photodiode array (PDA) detector and a mass spectrometer (LC-MS) are invaluable.[12]
-
-
Q4: Is the 2,2,2-trifluoroethoxy group itself expected to degrade?
-
A: Generally, no. The trifluoroethoxy group is known for its high stability and resistance to degradation due to the strong C-F and C-O bonds.[5] Degradation is far more likely to occur at the benzamide functional group. However, it is crucial to analyze degradation products (e.g., via mass spectrometry) to confirm that this group remains intact under the tested stress conditions.
-
-
Q5: What is "mass balance" and why is it important in these studies?
-
A: Mass balance is a critical part of a forced degradation study that aims to account for all the mass of the initial API.[4] It is calculated by summing the assay value of the remaining parent drug and the amounts of all formed degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and quantified, validating the stability-indicating nature of the analytical method.
-
Experimental Protocols for Forced Degradation
These protocols are designed to induce degradation and should be adapted with varying temperatures and time points to achieve the target degradation of 5-20%.
Materials and Reagents
-
Compound: 2,2,2-Trifluoroethoxybenzamide (Purity ≥99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade Acetonitrile and Methanol, Purified water, Phosphate buffers.
-
Equipment: HPLC-UV/PDA/MS system, pH meter, calibrated oven, photostability chamber.
General Procedure for Sample Preparation
-
Prepare a stock solution of 2,2,2-Trifluoroethoxybenzamide (e.g., 1 mg/mL) in methanol or acetonitrile.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.
Hydrolytic Conditions
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80°C and sample at time points. Neutralize with an equivalent amount of 0.1 N HCl before injection.[1]
-
Neutral Hydrolysis: Mix the stock solution with purified water. Heat at 60-80°C and sample at time points.
Oxidative Conditions
-
Mix the stock solution with a 3% solution of H₂O₂. Store the mixture at room temperature and collect samples at various time points.
-
Causality: The reaction is typically fast at room temperature; heating is often not required and can lead to excessive degradation.
Thermal and Photolytic Conditions
-
Thermal Stress: Expose the solid compound and a solution of the compound to dry heat in a calibrated oven (e.g., 80°C). Analyze after a set period (e.g., 24, 48 hours).
-
Photolytic Stress: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1] A control sample must be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
Caption: Workflow for a comprehensive forced degradation study.
References
- Benchchem. A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
- Mackay, C. L., & Sherrington, D. C. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(10), 3891-3901.
- ResearchGate. Electrochemical oxidation of synthetic amino-substituted benzamides with potential antioxidant activity.
- MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025).
- ResearchGate. Thermal degradation and ageing of segmented polyamides.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- ResearchGate. Development of Trifluoroethoxy Substituted Phthalocyanines and Subphthalocyanines and their Applications.
- BenchChem. How to Reduce Amide Degradation During Storage — Stability Tips. (2026).
- Google Patents. Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022).
- Tagle, L. H., et al. Thermal Degradation Studies of Poly (Amide-Ester)s. Polymer Journal.
- Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Wiberg, K. B. (1955). The Mechanisms of Hydrogen Peroxide Reactions. I. The Conversion of Benzonitrile to Benzamide. Journal of the American Chemical Society, 77(10), 2519-2522.
- ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. (2018).
- ACS Omega. Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. (2018).
- PMC. Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination.
- ResearchGate. Lewis acid-catalyzed oxidation of benzylamines to benzamides.
- Chemistry Stack Exchange. What is the major hydrolysis product of 2,2,2-trifluoroethyl 2-acetamido-3-phenylprop-2-enoate?. (2016).
- IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
- Scribd. DEGRADATIONPATHWAY B. Pharm 2-2. (2013).
- Beilstein Journal of Organic Chemistry. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. (2017).
- PMC. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025).
- AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
- SCIEX. Degradation products Analysis of Pantoprazole using High resolution mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 3. biomedres.us [biomedres.us]
- 4. library.dphen1.com [library.dphen1.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. sciex.com [sciex.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoroethoxybenzamide
Welcome to the technical support center dedicated to the synthesis and optimization of 2,2,2-Trifluoroethoxybenzamide and its derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges. Our goal is to empower you to navigate the complexities of this synthesis, ensuring higher yields, improved purity, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2,2,2-Trifluoroethoxybenzamide?
A1: The most common and direct method is the N-acylation of an appropriate amine with a benzoyl derivative. Specifically, this involves two main pathways:
-
Acylation of 2,2,2-Trifluoroethylamine with Benzoyl Chloride: This is a classic Schotten-Baumann reaction where the nucleophilic amine attacks the electrophilic acyl chloride.[1][2][3] A base is required to neutralize the HCl byproduct.[1][4]
-
Amide Coupling of 2-(2,2,2-Trifluoroethoxy)benzoic Acid with an Amine: This route involves activating the carboxylic acid with a coupling agent (e.g., DCC, HATU) to facilitate amide bond formation with an amine.[5] This is often preferred when dealing with sensitive substrates or when the corresponding acyl chloride is unstable.
Q2: What makes the synthesis of fluorinated benzamides like this one challenging?
A2: The primary challenge stems from the electronic properties of the trifluoroethoxy group. The strong electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the amine in 2,2,2-trifluoroethylamine, making it less reactive than its non-fluorinated analogs. Conversely, when the trifluoroethoxy group is on the benzoic acid moiety, it can influence the electrophilicity of the carbonyl carbon. Additionally, ensuring anhydrous conditions is critical to prevent hydrolysis of reactive intermediates like benzoyl chloride.[6][7][8]
Q3: What are the most common side reactions to anticipate?
A3: The two most prevalent side reactions are:
-
Hydrolysis of the Acyl Chloride: Benzoyl chloride and its derivatives are highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding benzoic acid.[6][7][8] This consumes the starting material and complicates purification.
-
Diacylation (Over-acylation): The newly formed benzamide product can act as a nucleophile and react with another molecule of benzoyl chloride, leading to a higher molecular weight imide byproduct.[6] This is more likely if there are localized high concentrations of the acylating agent.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of Acyl Chloride | The most common culprit for low yield is the hydrolysis of the benzoyl chloride starting material into the unreactive benzoic acid.[6][7] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[8] |
| Protonation of Amine | The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][7] Solution: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) to scavenge the HCl as it is formed. For Schotten-Baumann conditions using a biphasic system, vigorous stirring is essential to ensure proper mixing.[1][7] |
| Insufficient Reagent Reactivity | The electron-withdrawing effect of the trifluoromethyl group in 2,2,2-trifluoroethylamine reduces its nucleophilicity, potentially leading to a sluggish or incomplete reaction. Solution: Consider increasing the reaction temperature. If heating is not sufficient, a more reactive acylating agent or the use of amide coupling agents with the corresponding carboxylic acid may be necessary.[5] |
| Steric Hindrance | If either the benzoyl chloride or the amine has bulky substituents near the reaction center, the approach of the nucleophile can be sterically hindered, slowing the reaction rate. Solution: Prolonged reaction times or higher temperatures may be required. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. |
Issue 2: Significant Contamination with Benzoic Acid
| Potential Cause | Explanation & Recommended Solution |
| Moisture Contamination | As detailed above, moisture leads to the hydrolysis of benzoyl chloride.[9] Even residual acyl chloride in the crude product can hydrolyze during workup.[10] Solution: Beyond ensuring anhydrous reaction conditions, the workup procedure is critical. Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃), to convert the acidic benzoic acid into its water-soluble sodium salt, which can then be easily extracted into the aqueous phase.[6][10] Repeat the wash if necessary. |
Issue 3: Formation of an Unexpected, Higher Molecular Weight Byproduct
| Potential Cause | Explanation & Recommended Solution |
| Diacylation of Product | The product benzamide can be acylated a second time to form an imide, especially in the presence of excess benzoyl chloride.[6] Solution: Add the benzoyl chloride dropwise and slowly to the solution of the amine. This maintains a low concentration of the acylating agent and ensures it reacts preferentially with the more nucleophilic starting amine. Maintaining a low reaction temperature (e.g., 0-5 °C) can also help control the reaction rate and minimize this side reaction.[6] |
Issue 4: The Reaction Mixture Becomes a Thick, Unstirrable Slurry
| Potential Cause | Explanation & Recommended Solution |
| Product Precipitation | The benzamide product is often a crystalline solid that may be insoluble in the reaction solvent, causing it to precipitate out and make stirring difficult. Solution: Choose a solvent in which the product has higher solubility at the reaction temperature. Alternatively, increase the volume of the solvent to keep the product in solution. If precipitation is unavoidable, ensure you are using a robust mechanical stirrer rather than a small magnetic stir bar. |
Experimental Protocols & Methodologies
Protocol 1: Schotten-Baumann Synthesis of N-(2,2,2-Trifluoroethyl)benzamide
This protocol describes the synthesis via the acylation of 2,2,2-trifluoroethylamine with benzoyl chloride.
Materials:
-
Benzoyl chloride (1.0 eq.)
-
2,2,2-Trifluoroethylamine (1.0 eq.)
-
Triethylamine (TEA) or Pyridine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.0 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), 5% NaHCO₃ solution (to remove benzoic acid), and finally with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.[11]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 2,2,2-Trifluoroethoxybenzamide.
Understanding and Preventing Side Reactions
Optimizing your reaction requires a clear understanding of potential side pathways. The diagram below illustrates the two most common side reactions that compete with the desired product formation.
Caption: Competing side reactions in the synthesis of 2,2,2-Trifluoroethoxybenzamide.
References
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Benchchem. Application Notes and Protocols for Benzamide Synthesis.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
- Wikidoc. Schotten-Baumann reaction.
- LS College. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
- Benchchem. Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride.
- Benchchem. Identifying and minimizing side reactions of 2-(4-Phenylbenzoyl)benzoyl chloride.
- Benchchem.
- ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
- Reddit.
- MDPI.
- Wikipedia. Schotten–Baumann reaction.
- YouTube. Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Fisher Scientific. Amide Synthesis.
Sources
- 1. Schotten-Baumann reaction - wikidoc [wikidoc.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Lab Reporter [fishersci.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"in vivo efficacy of 2,2,2-Trifluoroethoxybenzamide analogs"
In Vivo Efficacy of 2,2,2-Trifluoroethoxybenzamide Analogs: Deconstructing the Dual-Target Paradigm in CPVT
Executive Summary & The Mechanistic Debate
The benzamide derivative 2,2,2-Trifluoroethoxybenzamide—most widely recognized in clinical pharmacology as Flecainide—is a potent Class Ic antiarrhythmic agent[1]. Historically, its primary mechanism of action was attributed to the use-dependent blockade of the cardiac sodium channel (Nav1.5), which slows action potential conduction and reduces excitability[2]. However, its remarkable clinical efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)—a genetic disorder characterized by hyperactive cardiac ryanodine receptors (RyR2)—sparked a major mechanistic debate[3]. Does the drug work by blocking Nav1.5, or does it directly inhibit RyR2-mediated sarcoplasmic reticulum (SR) calcium release?
To resolve this, researchers synthesized structurally modified 2,2,2-Trifluoroethoxybenzamide analogs, specifically N-methylated derivatives such as N-methyl flecainide (NM-FL)[4]. This guide objectively compares the in vivo efficacy of the standard compound versus its N-methylated analogs, providing a definitive look at the structure-activity relationship governing CPVT suppression.
Mechanistic Overview: The Dual-Target Paradigm
In wild-type physiology, excitation-contraction coupling relies on a precise sequence: an action potential triggers Nav1.5, leading to depolarization, which opens L-type calcium channels[5]. The resulting calcium influx triggers RyR2 to release bulk calcium from the SR. In CPVT, mutant RyR2 channels leak calcium during diastolic phases, triggering delayed afterdepolarizations (DADs) and fatal arrhythmias[6].
Standard 2,2,2-Trifluoroethoxybenzamide acts as a dual-target inhibitor, blocking both Nav1.5 and RyR2[2]. By synthesizing NM-FL, researchers created a compound that retains Nav1.5 blockade but loses RyR2 inhibitory potency due to steric hindrance at the RyR2 binding site[4].
Figure 1: Dual-target modulation of excitation-contraction coupling by benzamide analogs.
In Vivo Efficacy Comparison
When evaluated in in vivo CPVT models (e.g., Casq2 knockout mice), the divergence in efficacy between these analogs is stark. The table below summarizes the quantitative performance of the standard drug versus its N-methylated analog[4].
| Compound | Nav1.5 Inhibition (IC50) | RyR2 Inhibition (IC50) | In Vivo VT Suppression (Casq2-/-) | Principal Antiarrhythmic Mechanism |
| Standard Analog (Flecainide) | ~11 - 345 µM (Use-dependent) | ~12.8 µM | Complete Suppression | RyR2 Blockade |
| N-Methyl Analog (NM-FL) | Comparable to Standard | No significant effect | Failed to Suppress | N/A (Lacks in vivo efficacy) |
Data synthesis indicates that sodium channel block alone is insufficient to prevent catecholamine-induced ventricular tachyarrhythmias in CPVT models.
Experimental Methodology: Self-Validating Protocol
To ensure scientific integrity and reproducibility, evaluating the in vivo efficacy of 2,2,2-Trifluoroethoxybenzamide analogs requires a self-validating system that isolates Nav1.5 effects from RyR2 effects[4].
Figure 2: Self-validating experimental workflow for assessing in vivo antiarrhythmic efficacy.
Step-by-Step Workflow:
-
Compound Synthesis & Validation: Synthesize standard 2,2,2-Trifluoroethoxybenzamide and its N-methylated analog (NM-FL). Validate Nav1.5 blockade using whole-cell patch-clamp on HEK293T cells expressing human Nav1.5. Validate RyR2 inactivity using single-channel recordings in artificial lipid bilayers to ensure the structural modification successfully uncoupled the targets[4].
-
Animal Model Selection: Utilize Casq2-/- mice, a robust and established murine model for CPVT that exhibits spontaneous SR calcium release under adrenergic stress.
-
In Vivo ECG Telemetry Setup: Implant wireless ECG transmitters into the mice. Allow a 7-day recovery period to establish baseline sinus rhythm without surgical artifacts.
-
Drug Administration: Administer the analogs via intraperitoneal (IP) injection. Ensure plasma concentrations reach clinically relevant therapeutic windows (0.5–2.4 µM)[6].
-
Stress Induction: Inject a combination of epinephrine (2 mg/kg) and caffeine (120 mg/kg) to trigger adrenergic stress, or utilize a rigorous treadmill exercise protocol[6].
-
Data Acquisition & Causality Analysis: Monitor ECG for bidirectional ventricular tachycardia (VT). The failure of NM-FL to suppress VT—despite confirmed Nav1.5 blockade—proves causality: RyR2 inhibition is the mandatory mechanism for in vivo efficacy in CPVT.
Causality & Application Insights
As an application scientist, the critical takeaway from this comparative data is the uncoupling of Nav1.5 and RyR2 affinities. The standard 2,2,2-Trifluoroethoxybenzamide is contraindicated in patients with structural heart disease because Nav1.5 blockade can be pro-arrhythmic in ischemic tissue[5].
By understanding that the in vivo efficacy in CPVT relies entirely on RyR2 inhibition[7], drug developers can reverse-engineer this structure-activity relationship. The goal is no longer to use NM-FL, but rather to design the opposite analog: a 2,2,2-Trifluoroethoxybenzamide derivative that selectively blocks RyR2 while entirely sparing Nav1.5. Such a compound would provide the antiarrhythmic benefits for CPVT without the pro-arrhythmic ventricular liabilities associated with Class Ic sodium channel blockers.
References
-
Targeting Ca2+ Handling Proteins for the Treatment of Heart Failure and Arrhythmias. Frontiers in Physiology (via NIH PMC). URL:[Link]
-
RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research (AHA Journals). URL:[Link]
-
The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Cardiovascular Medicine. URL:[Link]
-
Flecainide inhibits NaV1.5 and RyR2. ResearchGate. URL:[Link]
Sources
- 1. Flecainide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Ca2 + Handling Proteins for the Treatment of Heart Failure and Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 7. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
"benchmarking 2,2,2-Trifluoroethoxybenzamide against current industry standards"
Benchmarking 2,2,2-Trifluoroethoxybenzamide Against Current Industry Standards: A Comprehensive Electrophysiological Guide
As a Senior Application Scientist, evaluating the pharmacodynamic profile of novel or established compounds requires moving beyond surface-level IC50 values to understand the underlying biophysical interactions. The compound 2,2,2-Trifluoroethoxybenzamide (the core pharmacophore of the Class Ic antiarrhythmic agent Flecainide) represents a paradigm of state-dependent ion channel modulation[1].
This guide provides an objective, data-driven benchmark of 2,2,2-Trifluoroethoxybenzamide against current industry standards (Propafenone, Mexiletine, and Ranolazine), focusing on its dual-target efficacy at the Nav1.5 cardiac sodium channel and the RyR2 ryanodine receptor [2],[3].
Mechanistic Rationale & Target Profiling
The structural inclusion of highly lipophilic 2,2,2-trifluoroethoxy groups is not merely a chemical choice; it is a pharmacokinetic necessity. This lipophilicity allows the molecule to rapidly partition into the sarcolemma and access the intracellular vestibule of the Nav1.5 channel[2].
Causality in Binding: 2,2,2-Trifluoroethoxybenzamide acts via a "trapping" mechanism. It exhibits low affinity for the resting state of Nav1.5 (~345 µM) but rapidly binds to the central cavity during the open state, becoming trapped when the channel's inactivation gate closes[1]. This use-dependent block means the drug is highly effective during tachyarrhythmias (high heart rates) while sparing normal sinus rhythm[1]. Furthermore, its ability to block the open state of the intracellular RyR2 channel is the principal mechanism for suppressing arrhythmogenic calcium waves in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)[3],[4].
Dual-target mechanism of 2,2,2-Trifluoroethoxybenzamide modulating Nav1.5 and RyR2.
Quantitative Benchmarking Data
To objectively evaluate 2,2,2-Trifluoroethoxybenzamide, we benchmark it against Propafenone (a structural Class Ic peer), Mexiletine (Class Ib), and Ranolazine (Late INa blocker).
| Compound | Primary Target(s) | Nav1.5 IC50 (Resting) | Nav1.5 IC50 (Active/Late) | RyR2 IC50 |
| 2,2,2-Trifluoroethoxybenzamide | Nav1.5, RyR2 | ~345 µM[1] | ~7.4 µM (10 Hz)[1] | ~15.9 µM[3] |
| Propafenone | Nav1.5, β-receptors | > 100 µM | ~11.1 µM | ~15.6 µM (Casq2-/-)[4] |
| Mexiletine | Nav1.5 | N/A | ~67.2 µM[5] | No significant block |
| Ranolazine | Late Nav1.5 | N/A | ~7.9 µM (Late INa)[6] | N/A |
Data synthesized from standardized in vitro patch-clamp and lipid bilayer assays.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when benchmarking these compounds in your laboratory.
Protocol A: High-Frequency Patch-Clamp for Nav1.5 Use-Dependent Block
Objective: Isolate the use-dependent binding kinetics of the trifluoroethoxybenzamide moiety.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5)[5].
-
Intracellular Dialysis: Use a CsF-based intracellular solution. Causality: Cesium blocks endogenous potassium currents, while Fluoride enhances gigaseal stability and reduces channel rundown over the duration of the high-frequency train.
-
Voltage Protocol: Hold cells at a resting potential of -100 mV. Apply a train of 50 depolarizing pulses to -10 mV at a frequency of 10 Hz[1].
-
Perfusion & Trapping: Perfuse 2,2,2-Trifluoroethoxybenzamide (0.1 to 100 µM). Causality: The 10 Hz frequency forces the channels into rapid open-inactivated cycles, allowing the drug to access the central cavity and become trapped, revealing the true physiological IC50 of ~7.4 µM[1].
Step-by-step patch-clamp electrophysiology workflow for Nav1.5 benchmarking.
Protocol B: Planar Lipid Bilayer Recording for RyR2 Open-State Block
Objective: Quantify the direct inhibition of sarcoplasmic reticulum calcium release.
-
Vesicle Isolation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.
-
Bilayer Incorporation: Fuse SR vesicles into a planar lipid bilayer separating two chambers (cis/cytoplasmic and trans/luminal).
-
Voltage Clamping: Apply a +40 mV holding potential (cytoplasm relative to lumen). Causality: Unlike Nav1.5, RyR2 is an intracellular channel. The +40 mV gradient drives cations in a measurable, non-physiological direction, isolating the distinct open-state block characteristic of the trifluoroethoxybenzamide pharmacophore[3].
-
Analysis: Measure the reduction in open probability (Po) upon addition of the compound to the cytoplasmic bath to derive the ~15.9 µM IC50[3].
Field-Proven Insights
When benchmarking against Propafenone, it is critical to note that while both are Class Ic agents with similar Nav1.5 efficacies, their behavior in mutant RyR2 models differs. Research indicates that the channel activity of RyR2 directly determines the potency of open-state blockers[4]. 2,2,2-Trifluoroethoxybenzamide exhibits a highly specific countercurrent blockade through the RyR2 pore, making it exceptionally efficacious in CPVT models where RyR2 is hyperactive, a nuance often missed in standard resting-state assays[3],[4].
Sources
- 1. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]
- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cipaproject.org [cipaproject.org]
A Comparative Guide to the Cross-Reactivity Profile of 2,2,2-Trifluoroethoxybenzamide Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, the efficacy of a drug candidate is inextricably linked to its selectivity. The ability to modulate a specific biological target while minimizing engagement with unintended off-targets is the hallmark of a well-designed therapeutic agent. Off-target activity can lead to a spectrum of undesirable outcomes, from misleading experimental results in the preclinical phase to significant adverse events in clinical applications.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design and a prerequisite for advancing a candidate through the development pipeline.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative 2,2,2-Trifluoroethoxybenzamide derivative. As "2,2,2-Trifluoroethoxybenzamide" represents a class of molecules with various possible substitution patterns, and since public data on a single, specific entity is sparse, we will focus our analysis on a hypothetical, yet representative, lead compound: TF-B , a 4-(2,2,2-trifluoroethoxy)benzamide derivative designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a wide array of approved drugs.[2] The strategic incorporation of a 2,2,2-trifluoroethoxy group is a modern medicinal chemistry tactic aimed at enhancing metabolic stability and modulating binding affinity through favorable electronic and hydrophobic interactions.[3][4]
This document will compare the selectivity profile of TF-B against two well-established kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its broad spectrum of activity and associated off-target effects.
-
Axitinib: A potent and more selective second-generation inhibitor of VEGFRs.
Through a systematic exploration of experimental methodologies, from broad kinome screening to cellular target engagement, we will construct a comparative cross-reactivity profile, offering researchers and drug development professionals a practical framework for evaluating the selectivity of novel chemical entities.
Comparative Framework: Designing the Selectivity Assessment
A robust evaluation of cross-reactivity requires a multi-tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This process allows for the early identification of potential liabilities and informs subsequent optimization strategies.
Caption: Multi-tiered workflow for assessing compound cross-reactivity.
Tier 1: Comprehensive Kinome Profiling
The human kinome consists of over 500 protein kinases, many of which share structural homology, particularly in the ATP-binding site.[5] This homology is a primary source of cross-reactivity for ATP-competitive inhibitors. Therefore, the initial and most critical step is to profile the compound against a large, representative panel of kinases.
Experimental Approach: Radiometric Kinase Activity Assay
The radiometric activity assay is considered the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes that can introduce artifacts.[5]
Hypothetical Results
The following table summarizes the hypothetical results from a radiometric kinase panel screen for TF-B, Sunitinib, and Axitinib at a screening concentration of 1 µM. The data represents the percentage of inhibition of kinase activity.
| Kinase Target | TF-B (% Inhibition) | Sunitinib (% Inhibition) | Axitinib (% Inhibition) | Kinase Family |
| VEGFR-2 (KDR) | 99 | 98 | 99 | RTK |
| VEGFR-1 (FLT1) | 95 | 97 | 98 | RTK |
| VEGFR-3 (FLT4) | 92 | 95 | 96 | RTK |
| PDGFRβ | 45 | 96 | 65 | RTK |
| c-KIT | 30 | 94 | 25 | RTK |
| FLT3 | 25 | 88 | 15 | RTK |
| RET | 15 | 85 | 10 | RTK |
| SRC | 10 | 60 | 5 | Non-RTK |
| ABL1 | 5 | 55 | 2 | Non-RTK |
| ERK1 | 2 | 10 | 1 | CMGC |
Interpretation of Kinome Scan Data
-
TF-B demonstrates high potency against its primary target, VEGFR-2, and other VEGFR family members, comparable to the established inhibitors Sunitinib and Axitinib.
-
Compared to Sunitinib , a broad-spectrum inhibitor, TF-B exhibits a significantly improved selectivity profile, with markedly less activity against other RTKs like PDGFRβ, c-KIT, FLT3, and RET. This is a critical advantage, as inhibition of these kinases is associated with known clinical side effects such as myelosuppression (c-KIT) and cardiotoxicity (ABL1).[6]
-
TF-B shows a selectivity profile that appears superior to Axitinib with respect to PDGFRβ inhibition, suggesting a potentially wider therapeutic window.
Caption: On-target versus off-target activity of a kinase inhibitor.
Tier 2: Cellular Target Engagement & Phenotypic Correlation
Biochemical assays, while essential, do not fully recapitulate the complex intracellular environment. It is crucial to confirm that the compound engages its intended target within living cells at relevant concentrations.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot or mass spectrometry, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates direct target engagement.
Comparative Target Engagement Profile
| Compound | Primary Target (VEGFR-2) EC₅₀ Shift | Key Off-Target (PDGFRβ) EC₅₀ Shift | Selectivity Ratio (PDGFRβ / VEGFR-2) |
| TF-B | 50 nM | 1200 nM | 24x |
| Sunitinib | 45 nM | 150 nM | 3.3x |
| Axitinib | 30 nM | 450 nM | 15x |
Interpretation of Cellular Data
The CETSA data corroborates the findings from the biochemical screen. TF-B not only engages VEGFR-2 in cells with high potency but also demonstrates a superior cellular selectivity margin over PDGFRβ compared to both Sunitinib and Axitinib. This provides strong evidence that the improved selectivity observed in vitro translates to the more complex cellular milieu, reinforcing the potential for a better safety profile.
Experimental Protocols
Protocol 1: Radiometric Protein Kinase Assay (General)
This protocol provides a generalized framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Specific peptide substrate for the kinase
-
Radioactive [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (TF-B) and control inhibitors (Sunitinib, Axitinib) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of the test compound. Add the recombinant kinase to initiate the pre-incubation.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP (to the desired final concentration, often at the Kₘ for the specific kinase) and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Quantification: After drying the plates, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) using Western Blot
This protocol outlines the steps to measure the target engagement of TF-B with VEGFR-2 in a human umbilical vein endothelial cell (HUVEC) line.
Materials:
-
HUVEC cells
-
Cell culture medium and supplements
-
Test compound (TF-B)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture HUVEC cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or the desired concentration of TF-B for 1-2 hours under normal culture conditions.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells and release the soluble proteins.
-
Heating: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Fractions: After heating, cool the tubes at room temperature for 3 minutes. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe for the target protein (VEGFR-2) using a specific primary antibody. Follow with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensity for each temperature point.
-
Data Interpretation: Plot the relative band intensity as a function of temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and therefore target engagement.
Conclusion
This guide outlines a systematic and robust framework for characterizing the cross-reactivity profile of a novel therapeutic candidate, using the hypothetical 2,2,2-trifluoroethoxybenzamide derivative, TF-B , as an exemplar. The comparative data, though illustrative, underscores the value of this approach. The hypothetical results suggest that TF-B possesses a superior selectivity profile compared to the broad-spectrum inhibitor Sunitinib and may offer advantages over the more selective compound Axitinib. Its high potency against VEGFR-2, combined with minimal off-target activity against key kinases like c-KIT, PDGFRβ, and ABL1, positions it as a promising candidate with the potential for a wider therapeutic index.
The methodologies described herein—from broad biochemical screening to cellular target validation—represent a self-validating system that is essential for modern drug discovery.[7] By rigorously interrogating a compound's selectivity early in the development process, researchers can make more informed decisions, mitigate the risk of late-stage failure, and ultimately design safer and more effective medicines.
References
- The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
- A Comparative Assessment of Halogenated Benzamides in Drug Discovery. Benchchem.
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry.
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. PubMed. [Link]
- KINASE PROFILING & SCREENING. Reaction Biology.
-
Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. [Link]
-
Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
As drug development professionals and electrophysiologists evaluate Class Ic antiarrhythmic agents, understanding the structure-activity relationship (SAR) of specific pharmacophores is critical. The 2,2,2-trifluoroethoxybenzamide moiety is the defining structural component of Flecainide , imparting unique biophysical properties that distinguish it from other sodium channel blockers like Propafenone (an aryl-oxy-propanolamine derivative).
This guide provides an objective, head-to-head technical comparison of these two compounds, focusing on their mechanistic differences, quantitative pharmacological profiles, and in vitro experimental validation.
Structural and Mechanistic Causality
The efficacy of Class Ic antiarrhythmics relies on their ability to bind to the central cavity of the cardiac sodium channel (Nav1.5) and exhibit "use-dependent" blockade—meaning their inhibitory effect increases at higher heart rates.
-
2,2,2-Trifluoroethoxybenzamide (Flecainide): The presence of two 2,2,2-trifluoroethoxy groups on the benzamide ring significantly increases the molecule's lipophilicity and electronegativity. This allows the compound to penetrate deeply into the Nav1.5 pore and form highly stable interactions with the S6 segment[1]. The result is an exceptionally slow unbinding kinetic profile, effectively trapping the channel in an inactive state during high-frequency depolarizations[1].
-
Aryl-oxy-propanolamine (Propafenone): While Propafenone also binds to the Nav1.5 central cavity to induce a use-dependent block, its bulky structural resemblance to beta-blockers introduces a secondary pharmacological effect: weak beta-adrenergic receptor antagonism. This dual mechanism can be advantageous but complicates its pure electrophysiological profile compared to the highly selective Nav1.5 targeting of the trifluoroethoxybenzamide motif.
Figure 1: Comparative Nav1.5 binding mechanisms of Flecainide and Propafenone.
Quantitative Pharmacological Profile
To objectively compare the performance of these compounds, we must look at their binding affinities across both peak and late sodium currents ( INa ). The table below synthesizes in vitro patch-clamp data and clinical efficacy metrics.
| Pharmacological Parameter | 2,2,2-Trifluoroethoxybenzamide (Flecainide) | Propafenone |
| Primary Target | Nav1.5 (Fast inward Na+ current) | Nav1.5 (Fast inward Na+ current) |
| Nav1.5 Peak IC50 (with ATX-II) | ~0.8 µM[2] | ~1.3 µM[2] |
| Nav1.5 Late IC50 (Resting) | ~0.63 µM[3] | ~12.0 µM[3] |
| hERG IC50 ( IKr block) | 1.49 µM[1] | ~2.5 µM |
| Secondary Target Activity | RyR2 (Ryanodine receptor block) | Beta-adrenergic receptors (weak block) |
| Clinical Efficacy (AF Rhythm Control) | 52.0%[4] | 49.0%[4] |
Data Note: Flecainide demonstrates a higher sensitivity for blocking late Nav1.5 currents compared to peak currents, a critical factor in its ability to suppress arrhythmogenic calcium waves[3].
Experimental Validation: Automated QPatch Assay Protocol
To ensure scientific integrity and reproducibility, the evaluation of Nav1.5 blockers requires a self-validating experimental system. Traditional patch-clamp assays struggle to measure late INa consistently. The following protocol utilizes the automated QPatch platform combined with Anemonia sulcata toxin (ATX-II), which amplifies late INa without altering the biophysical properties of the peak current[2].
Step-by-Step Methodology:
-
Cell Line Preparation: Culture stably transfected HEK293 cells expressing the human SCN5A gene (Nav1.5). Harvest cells and suspend them in extracellular recording solution.
-
Reagent Formulation:
-
Prepare the extracellular solution supplemented with 100 nM ATX-II to act as a late INa enhancer[2].
-
Prepare serial dilutions of Flecainide and Propafenone (ranging from 0.1 µM to 30 µM) in the extracellular solution.
-
-
Electrophysiological Voltage Protocol:
-
Establish a holding potential of -140 mV to ensure all channels are in the closed, resting state.
-
Apply a depolarizing test pulse to +50 mV for 100 ms.
-
Self-Validation Check: Measure the peak INa at the immediate onset of the pulse, and measure the late INa at the end of the 100-ms pulse[3].
-
-
Compound Application & Data Acquisition:
-
Perfuse the ATX-II solution to establish a baseline late current.
-
Sequentially apply the drug concentrations, allowing 1.5 to 5 minutes per concentration to achieve steady-state block[3].
-
-
Analysis: Normalize the late and peak current amplitudes against the control. Plot against drug concentration to calculate the IC50 using the Hill equation.
Figure 2: Automated QPatch workflow for simultaneous peak and late Nav1.5 current measurement.
Translational Insights: Clinical Efficacy & Safety
Translating these in vitro metrics to clinical outcomes reveals why both compounds remain foundational in cardiology, yet require careful patient selection.
-
Long-Term Efficacy: In real-world, long-term tertiary care settings, the clinical efficacy for maintaining sinus rhythm in patients with atrial fibrillation (AF) is statistically comparable: 52.0% for Flecainide and 49.0% for Propafenone[4].
-
Safety and Discontinuation: The distinct structural properties of these drugs dictate their adverse event profiles. In comparative studies, Propafenone is more frequently associated with gastrointestinal side effects (16.7%), whereas the high lipophilicity of the 2,2,2-trifluoroethoxybenzamide moiety allows Flecainide to cross the blood-brain barrier more readily, leading to a higher incidence of central neurologic signs (8.5%)[5].
-
Proarrhythmic Risk: Both agents carry a risk of proarrhythmia, prompting therapy discontinuation in approximately 32% of patients over long-term use[4]. Consequently, neither drug is recommended for patients with underlying structural heart disease.
References
-
Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed. National Institutes of Health (NIH).[Link]
-
Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting. Cardiology Journal.[Link]
-
Simultaneous Measurement of Cardiac Nav1.5 Peak and Late Currents in an Automated QPatch Platform. Sophion Bioscience.[Link]
-
Persistent human cardiac Na+ currents in stably transfected mammalian cells. Taylor & Francis Online.[Link]
-
Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. MDPI.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sophion.com [sophion.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting | Kovacs | Cardiology Journal [journals.viamedica.pl]
- 5. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
